Methyl 2-amino-5-isopropylthiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDFNBFDCUMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353264 | |
| Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81569-25-7 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(1-methylethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Hantzsch Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Hantzsch reaction for the synthesis of methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the reaction mechanism, provides established experimental protocols, and presents quantitative data to inform synthetic strategies. Furthermore, it outlines the purification techniques for the target compound and discusses the broader applications of 2-aminothiazole derivatives in drug discovery, particularly as kinase inhibitors.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] Their significance is underscored by their presence in approved drugs, highlighting the therapeutic potential of this heterocyclic motif.[5]
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This versatile reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[6] This guide focuses on a specific and valuable derivative, this compound, and provides a detailed examination of its synthesis via the Hantzsch reaction.
The Hantzsch Thiazole Synthesis: Mechanism and Key Steps
The Hantzsch synthesis of this compound proceeds through a well-established reaction mechanism. The key steps involve the reaction of an α-halo-β-ketoester with thiourea.
A general logical workflow for the Hantzsch reaction is depicted below:
The reaction is typically carried out in a protic solvent, such as ethanol, and may be facilitated by the addition of a base.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and a related ethyl ester.
Synthesis of this compound
A documented procedure for the synthesis of the title compound is as follows:
A solution is prepared from sodium (3.0 g, 0.130 mol) and dry methanol. To this, a mixture of methyl chloroacetate (20.0 g, 0.139 mol) and isobutyraldehyde (14 ml, 0.154 mol) is added while stirring vigorously at 273 K (0 °C). The resulting material is then dissolved in dry methanol, and thiourea (10.6 g, 0.139 mol) is added. The mixture is subsequently boiled under reflux for 4 hours. After concentration under reduced pressure, the residue is treated with dichloromethane to yield the title compound as pale-yellow crystals.[7]
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Related Derivative)
A patented method for a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, provides additional insight into the reaction conditions:
-
An ethyl acetate solution (10-35% mass fraction in ethanol) is prepared. Thiourea and sodium carbonate are added. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate is between 0.01 and 0.1.
-
The mixture is heated to 40-55 °C, and ethyl 2-chloroacetoacetate is added dropwise.
-
After the addition is complete, the temperature is raised to 60-70 °C and maintained for 5-5.5 hours.
-
The majority of the solvent is removed by distillation, and the mixture is cooled to room temperature and filtered.
-
The filtrate is added to water, and the pH is adjusted to 9-10 with a caustic soda solution while stirring.
-
The resulting solid is filtered and dried under vacuum to obtain the final product.[1]
Quantitative Data
The efficiency of the Hantzsch synthesis can be influenced by various factors, including the specific substrates, reaction temperature, and reaction time. The following table summarizes available quantitative data for the synthesis of the target compound and a related derivative.
| Compound | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl chloroacetate, Isobutyraldehyde, Thiourea | Methanol | Reflux | 4 | Not Specified | [7] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol/Ethyl Acetate | 60-70 | 5-5.5 | >98 | [1] |
Purification and Characterization
Purification of the crude product is crucial to obtain this compound of high purity. Recrystallization is a commonly employed method. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of solvents like THF and hexane.[1] The purity of the final compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).
Applications in Drug Discovery
The 2-aminothiazole core is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[5] Several 2-aminothiazole derivatives have been identified as potent inhibitors of various kinases, including Src and Abl kinases, which are involved in cell growth and proliferation.[8][9]
The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins and interrupting the signaling cascade.
Below is a simplified representation of a generic kinase inhibition pathway:
The development of potent and selective kinase inhibitors remains a key focus in modern drug discovery, and the 2-aminothiazole scaffold, as exemplified by this compound, continues to be a valuable template for the design of new therapeutic agents.
Conclusion
The Hantzsch reaction provides an effective and versatile route for the synthesis of this compound and its derivatives. This technical guide has outlined the fundamental aspects of this synthesis, including the reaction mechanism, detailed experimental protocols, and available quantitative data. The purification methods and the significant role of the 2-aminothiazole core in drug discovery, particularly as kinase inhibitors, have also been discussed. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutic agents based on this important heterocyclic scaffold.
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Methyl 2-amino-5-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds, including approved drugs. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and known biological relevance of this compound, presenting data in a structured format to aid researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Appearance | Yellow to green solid | [2] |
| Melting Point | 150-152 °C | [2][3] |
| Boiling Point (Predicted) | 337.1 ± 30.0 °C | [2] |
| pKa (Predicted) | 2.84 ± 0.10 | [2] |
| Solubility | No experimental data available in the reviewed literature. | |
| LogP (Calculated) | A calculated XLogP3 of 1.6 is available for the corresponding carboxylic acid. | [4] |
| CAS Number | 81569-25-7 | [1] |
Note: Predicted values are computationally derived and should be confirmed by experimental data. The solubility of 2-aminothiazole derivatives can be challenging, which may impact their bioavailability and formulation.[5]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported in the literature.[3] The synthesis is a multi-step process, which can be summarized in the following workflow.
Caption: Synthetic workflow for this compound.
Detailed Methodology: [3]
-
Preparation of the Intermediate: To a solution of methyl dichloroacetate and isobutyraldehyde in dry ether, a solution of sodium methoxide in dry methanol is added dropwise over 45 minutes at 273 K (0 °C) with vigorous stirring.
-
Work-up of the Intermediate: After one hour, diethyl ether and brine are added to the reaction mixture. The layers are separated, and the ether solution is dried and evaporated to yield the crude intermediate.
-
Cyclization Reaction: The crude intermediate is dissolved in dry methanol containing thiourea. The solution is heated under reflux for 4 hours.
-
Isolation and Purification: The reaction mixture is concentrated under reduced pressure and neutralized with aqueous ammonia. The product is extracted with dichloromethane and recrystallized from ethanol-water to yield pale-yellow crystals of this compound.
Biological Activity and Signaling Pathways
The 2-aminothiazole-4-carboxylate scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.
Derivatives of this scaffold have been extensively investigated as potential therapeutic agents, particularly in the field of infectious diseases. Notably, compounds with this core structure have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] While some analogues are known to target the β-ketoacyl-ACP synthase mtFabH, this is not the mechanism of action for all compounds within this class.[5]
For this compound specifically, while it belongs to this promising class of compounds, detailed studies on its specific biological targets and mechanism of action are not extensively reported in the public domain. No specific signaling pathways involving this particular molecule have been elucidated in the reviewed literature. The broader class of 2-aminothiazole derivatives has been associated with a wide range of biological activities, including antimicrobial and anticancer effects.
The following diagram illustrates the general approach to identifying the mode of action for novel anti-tubercular agents, a process that would be applicable to this compound.
Caption: General workflow for anti-tubercular drug discovery and mechanism of action studies.
Conclusion
This compound is a member of a medicinally important class of compounds. This guide has summarized its key physicochemical properties, providing a detailed protocol for its synthesis. While the broader 2-aminothiazole-4-carboxylate scaffold is known for its anti-tubercular potential, the specific biological target and mode of action for this particular derivative require further investigation. The lack of experimental solubility data is a key knowledge gap that should be addressed in future studies to fully assess its potential as a drug candidate. This compilation of data serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 5. Sigma Aldrich Isopropyl 2-amino-4-methylthiazole-5-carboxylate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Spectroscopic Profile of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data available for Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this molecule.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |
| 5.15 | s | - | 2H | NH₂ | [2] |
| 4.05 | hept | 6.8 | 1H | CH-(CH₃)₂ | [2] |
| 3.87 | s | - | 3H | O-CH₃ | [2] |
| 1.27 | d | 6.8 | 6H | CH-(CH₃)₂ | [2] |
Solvent: CDCl₃
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3432, 3275, 3136 | N-H stretching (amine) | [2] |
| 2961 | C-H stretching (aliphatic) | [2] |
| 1694 | C=O stretching (ester) | [2] |
| 1627 | N-H bending (amine) | [2] |
| 1555 | C=N stretching (thiazole ring) | [2] |
| 1446, 1338 | C-H bending | [2] |
| 1223 | C-O stretching (ester) | [2] |
| 1060, 987 | Ring vibrations | [2] |
Sample Preparation: KBr pellet
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for aminothiazole derivatives, based on methodologies reported in the literature. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, data is typically acquired with a set number of scans and a relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
For mass analysis, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion and any characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
In-Depth Technical Guide: Structural Elucidation and Characterization of CAS 81569-25-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 81569-25-7 is Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate . This document provides a comprehensive technical overview of its structural elucidation and characterization. 2-Aminothiazoles are a well-established class of heterocyclic compounds with a broad range of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1] Derivatives of this class have shown potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This guide summarizes the available spectroscopic and structural data, outlines detailed experimental protocols for its synthesis and analysis, and presents visualizations to aid in understanding its chemical properties.
Structural Elucidation
The definitive structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 81569-25-7 | |
| Molecular Formula | C₈H₁₂N₂O₂S | |
| Molecular Weight | 200.26 g/mol | |
| Appearance | Pale-yellow crystalline solid | [3] |
| Melting Point | 423-425 K (150-152 °C) | [3] |
Spectroscopic Data
¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals confirming the presence of the isopropyl, methyl ester, and thiazole ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 1.27 | Doublet (d) | 6H | (CH₃)₂CH- | [3] |
| 3.87 | Singlet (s) | 3H | -OCH₃ | [3] |
| 4.05 | Heptet (hept) | 1H | (CH₃)₂CH- | [3] |
| Amine Protons | Broad Singlet | 2H | -NH₂ |
Note: The chemical shift for the amine protons can vary depending on the solvent and concentration.
| Estimated Chemical Shift (δ, ppm) | Assignment |
| ~24 | (CH₃)₂CH- |
| ~28 | (CH₃)₂CH- |
| ~52 | -OCH₃ |
| ~110 | Thiazole C4 |
| ~153 | Thiazole C5 |
| ~158 | Thiazole C2 |
| ~162 | C=O (ester) |
While a specific mass spectrum for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate was not found in the initial searches, the expected molecular ion peak [M]⁺ would be at m/z 200, corresponding to its molecular weight. The fragmentation pattern of 2-aminothiazole derivatives typically involves cleavage of the side chains and fragmentation of the thiazole ring.
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretching (amine) |
| ~2970 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (ester) |
| ~1620 | N-H bending (amine) |
| ~1550 | C=N stretching (thiazole ring) |
X-ray Crystallography
A single-crystal X-ray diffraction study has been conducted on Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.[3] The study revealed that the compound crystallizes to form a supramolecular network based on N—H···N hydrogen-bonded centrosymmetric dimers, which are further linked by N—H···O contacts.[3] This detailed structural information confirms the connectivity and conformation of the molecule in the solid state.
Experimental Protocols
Synthesis
A detailed synthesis protocol for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been reported.[3] The following is a summary of the experimental procedure:
Procedure:
-
A solution is prepared by reacting sodium metal with dry methanol.
-
To this solution, methyl chloroacetate and isobutyraldehyde are added, and the mixture is stirred vigorously at 273 K (0 °C).
-
The resulting intermediate mixture is then treated with thiourea.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling, the product is isolated and purified, yielding pale-yellow crystals.[3]
Characterization Methods
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can be used.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum. The data will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a pellet.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Biological Activity
While specific biological activity data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is limited in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore with a wide range of biological activities.[1] Derivatives of 2-aminothiazole have been reported to exhibit:
-
Anticancer Activity: Many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines.[1]
-
Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects.
-
Antioxidant Activity: Some 2-aminothiazole compounds have been shown to possess radical scavenging properties.[2]
Further research is required to determine the specific biological profile and potential therapeutic applications of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The structural information provided in this guide can serve as a foundation for such investigations, including in silico modeling and in vitro screening.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation and characterization of CAS 81569-25-7, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The combination of spectroscopic data and X-ray crystallography provides a clear and unambiguous structural assignment. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound. While specific biological data for this molecule is yet to be extensively reported, its structural class suggests potential for further investigation in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the 2-aminothiazole scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety stands as a privileged scaffold in the landscape of medicinal chemistry, underpinning the structure of numerous clinically approved drugs and a vast array of investigational compounds. Its versatile nature, arising from favorable physicochemical properties and diverse biological activities, has rendered it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological significance of the 2-aminothiazole core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental methodologies for the synthesis and evaluation of these compounds are provided, alongside a visual representation of key signaling pathways and experimental workflows.
A Privileged Structure with a Broad Spectrum of Activity
The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position. This arrangement confers a unique electronic and structural profile, enabling it to interact with a wide range of biological targets. The amino group provides a crucial handle for synthetic modification, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
The broad therapeutic potential of the 2-aminothiazole scaffold is evidenced by its presence in a number of marketed drugs, including the anti-ulcer agent Famotidine, the third-generation cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug Meloxicam. More recently, this scaffold has been integral to the development of targeted cancer therapies such as the kinase inhibitors Dasatinib and Alpelisib.[3]
Anticancer Activity: Targeting the Hallmarks of Cancer
2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3] Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, particularly protein kinases.[4]
Quantitative Anticancer Data
The in vitro anticancer activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Dasatinib | K562 (Leukemia) | <1 nM |
| Alpelisib (BYL719) | PIK3CA-mutant cell lines | ~5 nM |
| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][6]
Furthermore, many 2-aminothiazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3]
Signaling Pathway for Apoptosis Induction by 2-Aminothiazole Derivatives
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Ascendancy of a Privileged Scaffold: A Technical Guide to Substituted 2-Aminothiazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and multifaceted applications of substituted 2-aminothiazole-4-carboxylates. This core scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document provides a comprehensive overview of its historical origins, detailed synthetic methodologies, a curated summary of its biological targets with quantitative data, and a visual representation of its mechanisms of action through key signaling pathways.
A Legacy of Discovery: From Hantzsch's Synthesis to Modern Therapeutics
The story of substituted 2-aminothiazole-4-carboxylates is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the creation of a vast library of thiazole-containing compounds.[1][2] While Hantzsch's initial work focused on the broader class of thiazoles, his synthetic methodology proved to be exceptionally versatile and remains a cornerstone for the synthesis of 2-aminothiazole derivatives to this day.[3][4]
The specific incorporation of a carboxylate group at the 4-position of the 2-aminothiazole ring marked a significant evolution in the exploration of this scaffold's therapeutic potential. This addition provides a crucial handle for further chemical modification and has been shown to influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[5] Over the decades, researchers have systematically explored substitutions at the 2-amino group and the 5-position of the ring, leading to the discovery of compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6]
A notable advancement in the application of this scaffold came with the investigation of its antitubercular properties. Researchers identified the 2-aminothiazole-4-carboxylate core as a promising template for the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] This line of inquiry was partly inspired by the need for more tractable analogs of the natural antibiotic thiolactomycin.[7]
More recently, the 2-aminothiazole scaffold has gained significant attention in oncology research. Derivatives of this core have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as the Hec1/Nek2 mitotic pathway.[8] This has solidified the status of substituted 2-aminothiazole-4-carboxylates as a truly "privileged" scaffold in modern drug discovery.
Synthetic Methodologies: The Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis remains the most prevalent and efficient method for the preparation of the 2-aminothiazole-4-carboxylate core. The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.
General Experimental Protocol for the Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
A widely used precursor for many substituted 2-aminothiazole-4-carboxylates is ethyl 2-aminothiazole-4-carboxylate. A general procedure for its synthesis is as follows:
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Sodium hydroxide (2 M solution)
-
Ice
Procedure:
-
A mixture of ethyl bromopyruvate (2 moles) and thiourea (3 moles) is dissolved in 100 mL of absolute ethanol.[9]
-
The reaction mixture is refluxed for 24 hours.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[9]
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.[9]
-
The concentrated mixture is then poured into ice-cold water and basified to a pH of 10 with a 2 M NaOH solution.[9]
-
The resulting off-white precipitate of ethyl 2-aminothiazole-4-carboxylate is collected by filtration and recrystallized from ethanol.[9]
Synthesis of Substituted Derivatives
Further derivatization can be achieved through various reactions, such as the formation of Schiff bases or amides at the 2-amino position.
General Procedure for Schiff Base Formation:
-
Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an appropriate aldehyde or ketone (0.05 mol) are dissolved in 30 mL of absolute ethanol.[9]
-
A few drops of glacial acetic acid are added to the solution.[9]
-
The reaction mixture is stirred and refluxed for 12 hours, with the reaction progress monitored by TLC.[9]
-
After cooling, the excess solvent is removed using a rotary evaporator. The residue is then dissolved in ethyl acetate to facilitate crystallization.[9]
Biological Activities and Quantitative Data
Substituted 2-aminothiazole-4-carboxylates have demonstrated a remarkable range of biological activities. The following table summarizes key quantitative data for selected derivatives against various biological targets.
| Compound ID | Structure | Target/Activity | Quantitative Data (IC50/MIC) | Reference |
| 1 | Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.06 µg/mL (240 nM) | [10] |
| 2 | Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50: 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM) | [10] |
| 3 | N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (INH1) | Proliferation of MDA-MB-468 human breast cancer cells | GI50: 10-21 µM | [8] |
| 4 | 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T breast cancer cell line | IC50: 0.8 µM | [11] |
| 5 | Ethyl 2-((4-chlorobenzylidene)amino)thiazole-4-carboxylate | Staphylococcus aureus | MIC: 250 µg/mL | [9] |
| 6 | Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate | Pseudomonas aeruginosa | MIC: 375 µg/mL | [9] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of substituted 2-aminothiazole-4-carboxylates stem from their ability to interact with and modulate various cellular signaling pathways. Below are diagrams illustrating two key pathways targeted by this class of compounds.
Inhibition of the Hec1/Nek2 Mitotic Pathway in Cancer
Certain 2-aminothiazole derivatives have been identified as inhibitors of the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2).[3][8] This interaction is crucial for proper chromosome segregation during mitosis.[1][12] Disruption of this pathway leads to mitotic abnormalities and ultimately, cell death in cancer cells.[8]
Caption: Inhibition of the Hec1/Nek2 interaction by a 2-aminothiazole derivative.
Targeting Mycolic Acid Biosynthesis in Mycobacterium tuberculosis
The enzyme β-ketoacyl-ACP synthase (mtFabH) is a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[6][7] Some 2-aminothiazole-4-carboxylates have been shown to inhibit mtFabH, thereby disrupting cell wall synthesis and leading to bacterial cell death.[10]
Caption: Inhibition of mtFabH in the mycolic acid biosynthesis pathway.
Conclusion
The substituted 2-aminothiazole-4-carboxylate core represents a versatile and highly valuable scaffold in the field of drug discovery and development. Its rich history, stemming from the foundational Hantzsch synthesis, has paved the way for the creation of a multitude of derivatives with potent and diverse biological activities. The ability of these compounds to modulate key signaling pathways in cancer and infectious diseases underscores their therapeutic potential. This technical guide provides a solid foundation for researchers and scientists working with this privileged structure, offering insights into its synthesis, biological evaluation, and mechanisms of action. Continued exploration of this remarkable scaffold is poised to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacr.figshare.com [aacr.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 7. Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a thiazole core substituted with an amino group, a carboxylate moiety, and an isopropyl group, provides a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide delves into the synthesis, chemical reactivity, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including kinase inhibitors.
Physicochemical Properties and Spectral Data
This compound presents as a solid, with its fundamental properties summarized in the table below. These characteristics are essential for its identification, purification, and manipulation in a laboratory setting.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 200.26 g/mol | [1][2] |
| CAS Number | 81569-25-7 | [1][2] |
| Melting Point | 425 K (152 °C) | [3] |
| Appearance | Pale-yellow crystals | [3] |
Table 1: Physicochemical Properties of this compound.
The structural integrity of the synthesized compound is typically confirmed through spectroscopic methods. The following table outlines the key spectral data for this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 1.27 (d, J=6.8 Hz, 6H), 3.87 (s, 3H), 4.05 (hept, J=6.8 Hz, 1H) | [3] |
Table 2: ¹H NMR Spectral Data for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a representative experimental protocol for which is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium (Na)
-
Dry Methanol (MeOH)
-
Methyl chloroacetate
-
Isobutyraldehyde
-
Thiourea
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by dissolving 3.0 g (0.130 mol) of sodium in dry methanol.
-
Darzens Condensation: To the sodium methoxide solution, a mixture of methyl chloroacetate (20.0 g, 0.139 mol) and isobutyraldehyde (14 ml) is added dropwise with vigorous stirring at 273 K (0 °C).
-
Work-up and Intermediate Isolation: The reaction mixture is processed and evaporated to yield approximately 16.2 g of a crude intermediate.
-
Hantzsch Thiazole Synthesis: The crude intermediate is dissolved in dry methanol, and thiourea is added. The resulting mixture is refluxed for 4 hours.
-
Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by recrystallization from a mixture of methanol and dichloromethane to yield the final product as pale-yellow crystals.[3]
Chemical Reactivity and Use as a Building Block
The chemical versatility of this compound stems from the presence of multiple reactive sites: the 2-amino group, the 4-carboxylate ester, and the thiazole ring itself. The amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation.[4] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5][6]
These reactive handles make it an invaluable starting material for the construction of more complex heterocyclic systems. A significant application of this and related 2-aminothiazole carboxylates is in the synthesis of kinase inhibitors.[7]
Role in the Synthesis of Dasatinib
A prominent example of the utility of the 2-aminothiazole scaffold is in the synthesis of Dasatinib, a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][8] The 2-aminothiazole-5-carboxamide core of Dasatinib is crucial for its biological activity.[5][6] The synthesis of Dasatinib involves the coupling of a 2-aminothiazole-5-carboxamide derivative with a substituted pyrimidine.[9]
The following diagram illustrates a generalized synthetic workflow for kinase inhibitors, starting from a 2-aminothiazole carboxylate building block.
Caption: Generalized synthetic workflow for kinase inhibitors.
Biological Activity of Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, underscoring the importance of the 2-aminothiazole scaffold as a privileged structure in medicinal chemistry.
Kinase Inhibition
As previously mentioned, the most significant application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of 2-aminothiazole have been shown to be potent inhibitors of various kinases, including Src family kinases and Bruton's tyrosine kinase (Btk).[8]
The following table summarizes the inhibitory activity of some 2-aminothiazole derivatives against selected kinases.
| Compound Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Dasatinib | Src | <1 | [6] |
| Dasatinib | Abl | <1 | [8] |
| Analog 6d | K562 cells | comparable to Dasatinib | [6] |
Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives.
The mechanism of action of these inhibitors often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The diagram below illustrates the inhibitory effect of a Dasatinib-like molecule on the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia.
Caption: Inhibition of the BCR-ABL signaling pathway.
Other Biological Activities
Beyond kinase inhibition, derivatives of the 2-aminothiazole scaffold have been investigated for a range of other therapeutic applications, including:
-
Antimicrobial Activity: Certain 2-aminothiazole derivatives have shown efficacy against various bacterial and fungal strains.[4]
-
Antioxidant Activity: The synthesis of 2-aminothiazole derivatives containing 1,3,4-oxadiazole moieties has led to compounds with significant radical scavenging potential.[10]
-
Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties, which may be linked to their kinase inhibitory activity.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular architectures. The proven success of its derivatives, particularly in the realm of kinase inhibitors for cancer therapy, highlights the significance of the 2-aminothiazole scaffold in drug discovery. Continued exploration of the chemical space around this core structure holds immense promise for the development of novel therapeutics to address a wide range of diseases.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 81569-25-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vixra.org [vixra.org]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole-containing compounds, offering insights into the chemical modifications that drive their biological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and experimental workflows to aid researchers in the rational design of novel thiazole-based drugs.
Core Principles of Thiazole Structure-Activity Relationships
The biological activity of thiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. The three main positions for substitution—C2, C4, and C5—each offer unique opportunities to modulate the pharmacological properties of the molecule.
-
Position 2 (C2): This position is frequently substituted with amino, amido, or hydrazinyl groups. Modifications at C2 have been shown to be critical for the anticancer and antimicrobial activities of many thiazole derivatives. For instance, in the class of 2-aminothiazoles, the nature of the substituent on the amino group can significantly impact cytotoxicity against various cancer cell lines.[1][2][3][4]
-
Position 4 (C4): Often bearing aryl or substituted aryl moieties, the C4 position plays a crucial role in defining the potency and selectivity of thiazole compounds. In many antimicrobial and anti-inflammatory agents, the nature of the substituent on the phenyl ring at C4, such as the presence of electron-withdrawing or electron-donating groups, can dramatically alter the biological activity.[5][6][7][8][9]
-
Position 5 (C5): Substitutions at the C5 position are also vital for modulating activity. For example, the introduction of acyl or carboxamide groups at this position has been shown to be important for the anti-inflammatory and antiviral properties of certain thiazole derivatives.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for various classes of thiazole compounds, providing a comparative overview of their biological activities.
Antimicrobial Activity
Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound Class | Substituent at C2 | Substituent at C4 | Substituent at C5 | Target Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole | Substituted amine | Phenyl | H | Staphylococcus aureus | 4 - 32 | [5] |
| Phenylthiazole | Amine | Substituted phenyl | Guanidine | MRSA USA300 | 4 | [5] |
| Pyrazolyl-phenylthiazole | Pyrazole | Phenyl | H | MRSA (ATCC 43300) | 4 | [6] |
| Thiazole-Schiff Base | Hydrazone | Phenyl | H | Escherichia coli | 1.56 - 6.25 | |
| 4-Phenylthiazole | H | m-alkoxy phenyl | H | MRSA USA300 | 4 - 32 | [5] |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
| Compound Class | Substituent at C2 | Substituent at C4 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole | Substituted amine | Phenyl | H | H1299 (Lung) | 4.89 | [4] |
| 2-Aminothiazole | Substituted amine | Phenyl | H | SHG-44 (Glioma) | 4.03 | [4] |
| Pyrazolyl-thiazole | Pyrazole | Phenyl | - | MCF-7 (Breast) | 0.07 - 0.09 | [10] |
| Pyrazolyl-thiazole | Pyrazole | Phenyl | - | A549 (Lung) | 1.64 - 14.3 | [10] |
| Triazole-thiazole hybrid | Triazole | Phenyl | Methoxy | - | 0.04 | [11] |
Anti-inflammatory Activity
Thiazole derivatives have emerged as promising anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
| Compound Class | Substituent at C2 | Substituent at C4 | Substituent at C5 | Target/Assay | IC50 (µM) | Reference |
| 4-Benzyl-1,3-thiazole | Carbalkoxy amino | Benzyl | Phenyl carbonyl | Carrageenan-induced paw edema | - | [12][13] |
| Dihydropyrazole-Thiazole | Dihydropyrazole | Methyl | Diphenyl | NO release in RAW264.7 cells | Potent | [14] |
| Triazole-Thiazole Hybrid | Triazole | Phenyl | Methoxy | COX-2 Inhibition | 0.04 | [11] |
| Pyrazolyl-thiazolidinone | Pyrazole | - | - | COX-2 Inhibition | Potent | [10] |
Antiviral Activity
Several thiazole derivatives have shown potential as antiviral agents, inhibiting the replication of various viruses.
| Compound Class | Substituent Modifications | Target Virus | EC50 (µM) | Reference |
| N-acetyl 4,5-dihydropyrazole-thiazole | Various substitutions on pyrazole ring | Vaccinia virus | 7 | [15] |
| 4-Substituted-2-Thiazole Amide | N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl) | Chikungunya virus (CHIKV) | 0.45 (EC90) | [16] |
| Oxindole-Thiazole/Triazole Hybrid | Various substitutions | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 | [17] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of thiazole compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Thiazole compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic
-
Negative control (medium with solvent)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in the broth medium directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Controls: Include a positive control well with a known antibiotic, a negative control well with uninoculated medium, and a growth control well with inoculated medium and the solvent used to dissolve the compound.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of the thiazole compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[18][19][20][21]
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[22][23][24][25][26]
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of thiazole compounds often involves elucidating their effects on cellular signaling pathways. Similarly, visualizing experimental workflows can aid in the clear communication of research methodologies.
NF-κB Signaling Pathway Inhibition by Thiazole Derivatives
Several studies have implicated the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key mechanism for the anticancer and anti-inflammatory effects of certain thiazole compounds.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by thiazole compounds.
High-Throughput Screening Workflow for Novel Thiazole Derivatives
High-throughput screening (HTS) is a critical tool in early-stage drug discovery for identifying promising lead compounds from large chemical libraries.
Caption: A generalized workflow for high-throughput screening of thiazole compound libraries.
Conclusion
The thiazole scaffold continues to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of thiazole derivatives is paramount for the rational design of more potent, selective, and safer drugs. This guide provides a foundational overview of the key SAR principles, quantitative data, and experimental methodologies that are essential for researchers in the field of drug discovery and development. The continued exploration of the chemical space around the thiazole nucleus, guided by the principles outlined herein, holds immense promise for addressing a wide range of unmet medical needs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Position switch of phenylthiazoles: novel compounds with promising anti-MRSA USA300 - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02778C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. broadpharm.com [broadpharm.com]
- 26. texaschildrens.org [texaschildrens.org]
Potential Therapeutic Targets for Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the versatile 2-aminothiazole class. This scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a multitude of biologically active compounds. Extensive research into 2-aminothiazole derivatives has revealed a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides an in-depth analysis of the potential therapeutic targets for this compound, based on the established activities of structurally related compounds. The information presented herein is intended to guide further research and drug discovery efforts centered on this promising molecule.
Potential Therapeutic Areas and Molecular Targets
While specific biological data for this compound is limited in publicly available literature, the known activities of its structural analogs suggest several key therapeutic areas for investigation.
Antitubercular Activity
The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new agents against Mycobacterium tuberculosis. A notable analog, methyl 2-amino-5-benzylthiazole-4-carboxylate , has demonstrated potent activity against the H37Rv strain of M. tuberculosis.[1] Interestingly, this activity appears to be independent of β-ketoacyl-ACP synthase (mtFabH), a common target for anti-tubercular drugs, suggesting a novel mechanism of action.[1]
Potential Target(s):
-
Novel, yet unidentified, targets within Mycobacterium tuberculosis.
Anticancer Activity
The 2-aminothiazole core is a prominent feature in several approved and investigational anticancer agents. Derivatives have shown efficacy against a range of cancer cell lines, including those of the breast, lung, and leukemia.[2] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Target(s):
-
Kinases: The 2-aminothiazole moiety is a known kinase inhibitor template.[3] Specific kinases that could be targeted include:
-
Monoacylglycerol Lipase (MAGL): Thiazole-5-carboxylate derivatives have been identified as selective inhibitors of MAGL, an enzyme implicated in pro-tumorigenic signaling.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aminothiazole derivatives are linked to their ability to modulate key enzymes in the inflammatory cascade.
Potential Target(s):
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. 2-aminothiazole derivatives have been investigated for their inhibitory activity against both COX and 15-LOX.[6]
Quantitative Data for Structurally Related Compounds
The following table summarizes the biological activity data for close structural analogs of this compound. This data provides a strong rationale for investigating the therapeutic potential of the target compound.
| Compound/Derivative Class | Target/Activity | Quantitative Data | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.06 µg/mL (240 nM) | [1] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | Human K563 leukemia cells | IC50: 16.3 µM | [2] |
| 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 3g) | Monoacylglycerol Lipase (MAGL) | IC50: 0.037 µM | [5] |
| 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 4c) | Monoacylglycerol Lipase (MAGL) | IC50: 0.063 µM | [5] |
| Tetrahydrobenzo[d]thiazole derivative (Compound 1g) | Casein Kinase 2 (CK2) | IC50: 1.9 µM | [4] |
| Tetrahydrobenzo[d]thiazole derivative (Compound 1g) | Glycogen Synthase Kinase-3β (GSK3β) | IC50: 0.67 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of this compound. Below are summaries of key experimental protocols.
Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Determination
Assay: Microplate Alamar Blue Assay (MABA)
Principle: This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis. A blue, non-fluorescent indicator, resazurin (Alamar Blue), is reduced to a pink, fluorescent resorufin by metabolically active cells. The MIC is the lowest concentration of the compound that prevents this color change.
Protocol Outline:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity is adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at 37°C for 7 days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Second Incubation: The plate is incubated for another 24 hours.
-
Result Reading: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
Anticancer Activity: In Vitro Cytotoxicity Assay
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[7]
Kinase Inhibition Assay
Assay: In Vitro Kinase Assay (e.g., for Src Kinase)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various methods, such as radioactivity (using [γ-³²P]ATP) or fluorescence/luminescence-based detection of phosphorylated substrate.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For other methods, specific antibodies or reagents that detect the phosphorylated product are used.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the potential therapeutic applications of this compound.
Caption: General experimental workflow for identifying the therapeutic potential of a novel compound.
Caption: Potential inhibition of the Src kinase signaling pathway by a 2-aminothiazole derivative.
Caption: Proposed mechanism of anti-inflammatory action via dual inhibition of COX and 5-LOX.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on the 2-aminothiazole class of compounds, key areas for investigation include its potential as an antitubercular, anticancer, and anti-inflammatory agent. The provided data on structural analogs, detailed experimental protocols, and illustrative signaling pathways offer a solid foundation for initiating comprehensive preclinical studies. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound, which will be crucial for its potential translation into clinical applications.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following protocol is based on established synthetic methodologies.
Introduction
This compound is a substituted thiazole derivative. Thiazole rings are important structural motifs found in a variety of biologically active compounds and pharmaceuticals. This protocol outlines the necessary reagents, equipment, and procedures for the successful synthesis of this target molecule in a laboratory setting.
Experimental Protocol
This synthesis is a one-pot reaction involving the formation of an intermediate from methyl chloroacetate and isobutyraldehyde, which then reacts with thiourea to form the final thiazole product.
1. Preparation of Sodium Methoxide Solution:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0 g (0.130 mol) of sodium metal in 50 mL of dry methanol.
-
The reaction is exothermic; therefore, the sodium should be added in small pieces to control the reaction rate.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
2. Formation of the Intermediate:
-
Cool the sodium methoxide solution to 0 °C using an ice bath.
-
To this cooled solution, add a mixture of 20.0 g (0.139 mol) of methyl chloroacetate and 14 mL (0.154 mol) of isobutyraldehyde dropwise with vigorous stirring.
-
Maintain the temperature at 0 °C during the addition.
3. Reaction with Thiourea:
-
After the addition is complete, add 10.0 g (0.131 mol) of thiourea to the reaction mixture.
4. Reflux:
-
Remove the ice bath and heat the reaction mixture to reflux.
-
Continue to reflux for 4 hours.
5. Isolation and Purification of the Product:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with water to remove any inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexanes) to obtain pale-yellow crystals of this compound.[1]
6. Characterization:
-
The purified product can be characterized by its melting point and spectroscopic methods.
-
Melting Point: 152-153 °C.[1]
-
¹H NMR (CDCl₃, δ ppm): 1.27 (6H, d, J=6.8 Hz), 3.87 (3H, s), 4.05 (1H, hept, J=6.8 Hz), 5.5 (2H, br s).[1]
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume Used |
| Sodium | Na | 22.99 | 0.130 | 3.0 g |
| Methanol | CH₄O | 32.04 | - | 50 mL |
| Methyl chloroacetate | C₃H₅ClO₂ | 108.52 | 0.139 | 20.0 g |
| Isobutyraldehyde | C₄H₈O | 72.11 | 0.154 | 14 mL |
| Thiourea | CH₄N₂S | 76.12 | 0.131 | 10.0 g |
| This compound | C₈H₁₂N₂O₂S | 200.26 | - | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. The user is solely responsible for any risks associated with the implementation of this protocol.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-2-amino-5-isopropylthiazol-4-carboxylat für das biologische Screening
Einführung
Das 2-Aminothiazol-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher biologisch aktiver Moleküle, darunter Schwefel-Medikamente, Biozide und Fungizide.[1][2] Derivate des 2-Aminothiazols zeigen ein breites Spektrum an pharmakologischen Aktivitäten, wie antibakterielle, antimykotische, entzündungshemmende, antidiabetische und krebsbekämpfende Eigenschaften. Insbesondere ist dieses Gerüst in vielen zugelassenen Medikamenten wie Famotidin und Cefdinir zu finden.[3] Die Derivatisierung der exozyklischen 2-Amino-Gruppe ist eine Schlüsselstrategie zur Modulation der pharmakologischen Eigenschaften dieser Verbindungen. Sie ermöglicht die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuartiger therapeutischer Wirkstoffe.[4]
Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für gängige Derivatisierungsreaktionen der 2-Amino-Gruppe von Methyl-2-amino-5-isopropylthiazol-4-carboxylat, einer vielseitigen Ausgangsverbindung für die Wirkstoffforschung.
Derivatisierungsstrategien am 2-Amino-Thiazol-Kern
Die primäre Aminogruppe an der Position 2 des Thiazolrings ist der Hauptansatzpunkt für die chemische Modifikation. Die gängigsten Strategien umfassen N-Acylierung, Sulfonylierung und die Bildung von Schiff-Basen, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen.
References
High-Throughput Screening Assays for 2-Aminothiazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-aminothiazole libraries. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a hit in various screening campaigns. These notes offer insights into the application of these libraries in drug discovery, with a focus on anticancer and antimicrobial research, and provide standardized protocols for common HTS assays.
Introduction to 2-Aminothiazole Libraries
The 2-aminothiazole core is a versatile heterocyclic motif present in numerous biologically active compounds and approved drugs. Its synthetic tractability allows for the creation of large and diverse chemical libraries, making it a popular choice for H.T.S. campaigns aimed at identifying novel therapeutic agents. These libraries have shown promise in targeting a wide range of biological targets, including protein kinases and microbial enzymes.
However, researchers should be aware that the 2-aminothiazole scaffold has also been associated with promiscuous inhibition, acting as "frequent hitters" in some screening assays.[1][2] This necessitates careful hit validation and follow-up studies to distinguish true, target-specific activity from non-specific or assay-interfering effects.
Application I: Anticancer Drug Discovery
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR).
Data Presentation: Cytotoxicity and Kinase Inhibition of 2-Aminothiazole Derivatives
The following tables summarize the in vitro activity of selected 2-aminothiazole derivatives from various high-throughput screening assays.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Dasatinib | Src Family Kinases | Biochemical | Sub-nanomolar | [3] |
| Compound 20 | H1299 (Lung Cancer) | Cytotoxicity | 4.89 | [3] |
| Compound 20 | SHG-44 (Glioma) | Cytotoxicity | 4.03 | [3] |
| Compound 21 | K562 (Leukemia) | Cytotoxicity | 16.3 | [3] |
| SNS-032 | CDK2/cycE | Biochemical | 0.048 | [3] |
| SNS-032 | A2780 (Ovarian Cancer) | Cytotoxicity | 0.095 | [3] |
| Compound 9 | VEGFR-2 | Biochemical | 0.40 | [3] |
| Compound 2 | CK2α | Biochemical | 3.4 | [3] |
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[4][5][6] Dysregulation of the EGFR pathway is a common feature in many cancers, making it a prime target for anticancer therapies.
Caption: Simplified EGFR signaling cascade.
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factor signaling.[7][8][9][10] The mTOR pathway is often hyperactivated in cancer.
Caption: Overview of the mTOR signaling pathway.
Experimental Protocols
High-Throughput Cytotoxicity Assay (MTT Assay) - 384-Well Format
This protocol is for determining the cytotoxic effects of 2-aminothiazole compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
384-well clear-bottom cell culture plates
-
2-aminothiazole compound library (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 40 nL) of the library compounds to the assay plate to achieve the desired final concentration (typically 1-10 µM). Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values for active compounds.
High-Throughput Kinase Inhibition Assay (Generic Protocol) - 384-Well Format
This protocol provides a general framework for identifying 2-aminothiazole inhibitors of a specific protein kinase.[11][12][13][14]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
2-aminothiazole compound library (in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Automated liquid handler
-
Luminometer
Procedure:
-
Compound Plating: Add 50 nL of each library compound in DMSO to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the kinase solution (at a pre-optimized concentration in kinase assay buffer) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or near the Km concentration) in kinase assay buffer.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect ADP formation by adding 10 µL of the ADP detection reagent according to the manufacturer's protocol.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to DMSO controls and determine the IC50 values for active compounds.
Application II: Antimicrobial Drug Discovery
2-Aminothiazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[1][15][16][17][18]
Data Presentation: Antimicrobial Activity of 2-Aminothiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 21 | Staphylococcus aureus (MRSA) | 2-4 | [1] |
| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus | 2-16 | [1] |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4-16 | [15] |
| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | 4-16 | [15] |
| Compound with 4-hydroxy-chromene-2-one | Candida albicans | 31.25 | [15] |
Experimental Protocol
High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution) - 384-Well Format
This protocol is for determining the minimum inhibitory concentration (MIC) of 2-aminothiazole compounds against microbial strains.[2]
Materials:
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
384-well sterile microplates
-
2-aminothiazole compound library (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette or automated liquid handler
-
Microplate incubator/shaker
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in the 384-well plates. The final volume in each well after adding the inoculum should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in the appropriate broth, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add the diluted bacterial inoculum to all wells containing the test compounds. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.
-
MIC Determination: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Data Analysis: The percentage of growth inhibition can be calculated relative to the positive control.
Experimental Workflows
General HTS Workflow
A typical HTS campaign for a 2-aminothiazole library follows a standardized workflow from primary screening to hit confirmation.
Caption: A typical high-throughput screening workflow.
References
- 1. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial assay optimization and validation for HTS in 384-well format using a bioluminescent E. coli K-12 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 12. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdb.apec.org [pdb.apec.org]
- 18. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
Application Notes and Protocols for In Vitro Anticancer Activity of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro anticancer activities of Methyl 2-amino-5-isopropylthiazole-4-carboxylate and detailed protocols for its evaluation. While specific experimental data for this exact compound is not extensively available in public literature, the information presented here is based on the well-documented anticancer properties of the 2-aminothiazole scaffold, to which this compound belongs. Thiazole derivatives are a significant class of heterocyclic compounds that have shown promise in anticancer drug discovery, with some analogues exhibiting potent and selective activity against various cancer cell lines.[1][2]
The primary mechanisms of anticancer action for 2-aminothiazole derivatives involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cell proliferation.[1][3]
Data Presentation: Anticipated In Vitro Anticancer Activity
The following tables summarize representative quantitative data for structurally similar 2-aminothiazole derivatives, offering a predictive insight into the potential efficacy of this compound. Note: These values are illustrative and must be experimentally determined for the specific compound.
Table 1: Exemplary Cytotoxic Activity (IC50) of 2-Aminothiazole Derivatives against Various Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | K562 | Chronic Myelogenous Leukemia | 16.3 | Dasatinib (11.08 µM)[1] |
| Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 | Multiple Myeloma | 0.08 | Melphalan[1] |
| 2-Amino-4-phenylthiazole derivative | HT29 | Colorectal Cancer | 2.01 | -[1] |
| 2-Amino-4-phenylthiazole derivative | A549 | Lung Cancer | 8.64 | -[1] |
| 2-Amino-4-phenylthiazole derivative | HeLa | Cervical Cancer | 6.05 | -[1] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 | Pancreatic Cancer | 43.08 | -[3] |
| Amide-functionalized aminothiazole-benzazole analog | MCF-7 | Breast Cancer | 17.2 ± 1.9 | -[3] |
| Amide-functionalized aminothiazole-benzazole analog | A549 | Lung Cancer | 19.0 ± 3.2 | -[3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Methodology:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanism of apoptosis by analyzing the expression levels of key regulatory proteins.
Workflow:
Caption: General workflow for Western blot analysis.
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
The anticancer activity of 2-aminothiazole derivatives often involves the induction of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.[3]
This diagram illustrates how 2-aminothiazole derivatives may induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-isopropylthiazole-4-carboxylic Acid|CAS 288149-79-1 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
Application Notes and Protocols: Evaluation of Methyl 2-amino-5-isopropylthiazole-4-carboxylate as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a known hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinases have become one of the most important families of drug targets.
The 2-aminothiazole scaffold has been identified as a privileged structure in medicinal chemistry, serving as a core template for numerous kinase inhibitors, including the notable pan-Src family kinase inhibitor, Dasatinib.[1][2][3] Methyl 2-amino-5-isopropylthiazole-4-carboxylate (hereafter referred to as "Compound-T") is a 2-aminothiazole derivative with potential for development as a kinase inhibitor.
These application notes provide a comprehensive framework and detailed protocols for the initial biochemical and cellular evaluation of Compound-T's potential as a kinase inhibitor. The methodologies outlined are designed to assess its inhibitory potency, selectivity, and cellular activity.
Data Presentation: Inhibitory Activity Profile (Hypothetical Data)
To effectively evaluate the potential of a novel compound, its inhibitory activity is tested against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables present hypothetical screening data for Compound-T to illustrate how results can be structured and compared against a known broad-spectrum kinase inhibitor, Staurosporine.
Table 1: In Vitro Biochemical Kinase Inhibition Data
| Kinase Target | Compound-T IC50 (nM) | Staurosporine IC50 (nM) (Control) | Assay Format |
| Src | 75 | 6 | ADP-Glo™ |
| Abl | 150 | 8 | ADP-Glo™ |
| Lck | 90 | 5 | ADP-Glo™ |
| EGFR | >10,000 | 20 | ADP-Glo™ |
| VEGFR2 | 8,500 | 15 | ADP-Glo™ |
| CDK2 | >10,000 | 30 | ADP-Glo™ |
Table 2: Cell-Based Assay Data
| Cell Line | Target Pathway | Compound-T GI50 (nM) | Staurosporine GI50 (nM) (Control) | Assay Format |
| K562 (CML) | Bcr-Abl | 550 | 40 | Cell Proliferation (MTT) |
| Jurkat (T-cell) | Lck/Src | 800 | 50 | Cell Proliferation (MTT) |
| A431 (Epidermoid) | EGFR | >20,000 | 150 | Cell Proliferation (MTT) |
Experimental Protocols & Methodologies
Detailed protocols are essential for reproducible and reliable results. Below are the methodologies for key experiments to characterize Compound-T.
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, to kinase activity.[1]
Materials:
-
Compound-T (Stock solution in 100% DMSO)
-
Kinase of interest (e.g., Src, Abl)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for each kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-T in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of Compound-T in a separate plate using 100% DMSO. This will be the intermediate compound plate.
-
Transfer a small volume (e.g., 1 µL) from the intermediate plate to the final assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well of the 384-well assay plate containing the pre-spotted compounds.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol measures the inhibitory effect of Compound-T on a specific kinase signaling pathway within a cellular context by quantifying the phosphorylation of a key downstream substrate.[4][5]
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl).
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
Compound-T.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
A detection antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-CrkL for Bcr-Abl).
-
HRP-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
Treat the cells with a serial dilution of Compound-T for a predetermined time (e.g., 2 hours). Include DMSO-only controls.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 15 minutes with gentle agitation to ensure complete lysis.
-
Centrifuge the plate to pellet cell debris and collect the supernatant (lysate).
-
-
ELISA Procedure:
-
Add 100 µL of cell lysate to each well of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature to allow the substrate protein to bind to the capture antibody.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The absorbance is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition of phosphorylation for each concentration of Compound-T relative to the DMSO control.
-
Determine the IC50 value by plotting the data as described for the biochemical assay.
-
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent key concepts and experimental flows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell-Based Assays of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing cell-based assays for evaluating the anti-cancer properties of thiazole derivatives. The protocols detailed below are foundational for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction to Thiazole Derivatives in Cancer Research
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] Thiazole derivatives have emerged as a promising class of compounds in oncology, with several exhibiting potent anti-cancer effects. These compounds can exert their activity through various mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle.[2] Approved anti-cancer drugs such as Dasatinib and Ixazomib feature a thiazole core, encouraging further research into novel derivatives. This document outlines key cell-based assays to characterize the anti-cancer potential of new thiazole compounds.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various thiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | U87 MG (Glioblastoma) | Reference |
| Compound 19 (Benzothiazole derivative) | 0.30 | - | 0.45 | 0.38 | 0.35 | [1] |
| Compound 18 (Thiazole scaffold) | 4.75 | - | 0.50 | - | - | [2] |
| Compound 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | - | |
| Staurosporine (Reference) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - | - | |
| Compound 6 (Thiazole derivative) | - | - | 12.0 ± 1.73 | - | - | [3] |
| Cisplatin (Reference) | - | - | - | - | - | [3] |
| Compound 4i | - | - | - | - | - | [4] |
| Compound 5 (Thiazolyl-pyrazoline) | - | - | - | - | - | [5] |
| Compound 7b (Thiadiazole derivative) | 6.13 | - | - | - | - | |
| Sorafenib (Reference) | 7.26 | - | - | - | - |
Note: Dashes indicate data not available from the cited sources.
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with thiazole derivatives for the desired time, then harvest and wash with PBS. 2[6]. Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. 3[6]. Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol. 4[7]. Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). 5[7][6]. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
[6]### Signaling Pathways Targeted by Thiazole Derivatives
Thiazole derivatives have been shown to inhibit several key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. A[2]berrant activation of this pathway is common in many cancers. S[2]everal thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.
[1][2]PI3K/Akt/mTOR Pathway Inhibition by Thiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
EGFR and VEGFR-2 Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. T[5][8]hiazole-based compounds have been developed as inhibitors of these critical signaling pathways.
[5]EGFR and VEGFR-2 Signaling Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by thiazole derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Synthesis of Novel Schiff Bases from Methyl 2-amino-5-isopropylthiazole-4-carboxylate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from Methyl 2-amino-5-isopropylthiazole-4-carboxylate. These compounds are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of thiazole-based Schiff bases, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The protocols outlined herein are based on established methodologies for analogous 2-aminothiazole derivatives and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. The combination of these two pharmacophores in Schiff bases derived from this compound is anticipated to yield novel molecular entities with significant therapeutic potential. This document details the synthesis, characterization, and potential applications of this promising class of compounds.
General Reaction Scheme
The synthesis of Schiff bases from this compound involves a condensation reaction with a variety of substituted aldehydes. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of Schiff bases from this compound.
Materials and Methods
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
-
Characterization instruments: FT-IR spectrometer, NMR spectrometer, Mass spectrometer, Melting point apparatus.
General Synthesis Protocol
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the substituted aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1]
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
The resulting solid product is then filtered, washed with a small amount of cold ethanol, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.[1]
Characterization
The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a new strong absorption band corresponding to the C=N (imine) stretch (typically in the range of 1600-1650 cm⁻¹).[1]
-
¹H NMR Spectroscopy: The most significant evidence for Schiff base formation in the ¹H NMR spectrum is the appearance of a singlet peak for the azomethine proton (-N=CH-) in the downfield region (typically δ 8-10 ppm). The signals corresponding to the amino protons of the starting material will be absent.
-
¹³C NMR Spectroscopy: The formation of the imine bond is further confirmed by the appearance of a signal for the azomethine carbon in the range of δ 160-170 ppm.
-
Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show the expected molecular ion peak.
Data Presentation
The following tables summarize the expected physical and spectroscopic data for a series of Schiff bases derived from a close analog, Ethyl 2-aminothiazole-4-carboxylate.[1] These values can serve as a reference for the expected outcomes when using this compound. Slight variations in melting points, yields, and spectroscopic shifts are to be expected due to the structural differences.
Table 1: Physical Data of Synthesized Schiff Base Analogs [1]
| Compound ID | R-Group of Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | C₁₃H₁₂N₂O₂S | 50 | 160-162 |
| 1b | 4-Hydroxyphenyl | C₁₃H₁₂N₂O₃S | 60 | 200-202 |
| 1c | 4-Nitrophenyl | C₁₃H₁₁N₃O₄S | 55 | 210-212 |
| 1d | 4-Methoxyphenyl | C₁₄H₁₄N₂O₃S | 65 | 180-182 |
Table 2: Key Spectroscopic Data of Synthesized Schiff Base Analogs [1]
| Compound ID | FT-IR (C=N, cm⁻¹) | ¹H NMR (-N=CH-, δ ppm) |
| 1a | 1616 | 9.47 |
| 1b | 1612 | 9.48 |
| 1c | 1610 | 9.80 |
| 1d | 1605 | 9.40 |
Workflow and Logical Relationships
The overall workflow for the synthesis and characterization of the target Schiff bases can be visualized as follows:
Caption: Experimental workflow for synthesis and characterization.
Applications in Drug Development
Thiazole-containing Schiff bases are known to exhibit a wide array of pharmacological activities. The synthesized compounds from this compound are promising candidates for further investigation in the following areas:
-
Antimicrobial Agents: Many thiazole Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.
-
Anticancer Agents: The antiproliferative properties of these compounds against various cancer cell lines have been reported, making them interesting leads for oncology research.
-
Anti-inflammatory and Analgesic Agents: The structural features of these molecules suggest potential for development as anti-inflammatory and pain-relieving drugs.
The versatile synthetic route and the diverse biological potential of these Schiff bases make them an attractive scaffold for the development of new therapeutic agents. Further derivatization and biological screening are encouraged to explore the full potential of this compound class.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-amino-5-isopropylthiazole-4-carboxylate in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Methyl 2-amino-5-isopropylthiazole-4-carboxylate as a scaffold for the development of novel agricultural fungicides. The information presented is based on existing research on related 2-aminothiazole derivatives and outlines protocols for synthesis, fungicidal screening, and mechanism of action studies.
Introduction
Thiazole-containing compounds represent a significant class of fungicides used in agriculture.[1][2] Their mechanism of action often involves the inhibition of vital fungal cellular processes, such as ergosterol biosynthesis.[1] this compound is a promising starting scaffold for the synthesis of new fungicidal candidates due to the versatile reactivity of the 2-amino group, which allows for the introduction of various pharmacophores to modulate biological activity. Research on analogous 2-aminothiazole derivatives has demonstrated significant efficacy against a range of phytopathogenic fungi.[3][4][5]
Data Presentation: Fungicidal Activity of Related 2-Aminothiazole Derivatives
The following tables summarize the fungicidal activity of various 2-aminothiazole derivatives against key plant pathogens, providing a baseline for structure-activity relationship (SAR) studies.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of 2-Aminothiazole Derivatives against Various Plant Pathogens
| Compound/Derivative | Phytophthora infestans | Botrytis cinerea | Xanthomonas oryzae pv. oryzicola | Reference |
| 2-aminothiazole quinazoline derivative F29 | - | - | 2.0 | [3] |
| 2-aminothiazole quinazoline derivative F8 | Comparable to Carbendazim | - | 22.8 | [3] |
| Isothiazole–thiazole derivative 6u | 0.20 | - | - | [2] |
| Cyclohexylsulfonamide derivative III-19 | - | 1.99 | - | [4] |
| Cyclohexylsulfonamide derivative III-21 | - | 2.33 | - | [4] |
| Cyclohexylsulfonamide derivative III-27 | - | 2.04 | - | [4] |
Table 2: In Vivo Fungicidal Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Pathogen | Host Plant | Control Effect (%) at 200 µg/mL | Reference |
| Cyclohexylsulfonamide derivative III-19 | Botrytis cinerea | Tomato | 78.0 | [4] |
| Cyclohexylsulfonamide derivative III-21 | Botrytis cinerea | Tomato | 89.8 | [4] |
| Cyclohexylsulfonamide derivative III-27 | Botrytis cinerea | Tomato | 87.9 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-substituted-2-amino-5-isopropylthiazole-4-carboxylate Derivatives
This protocol describes a general method for the acylation of the 2-amino group of this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agents (e.g., EDCI, HOBt) if starting from a carboxylic acid
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If starting with a carboxylic acid, add the carboxylic acid (1.1 equivalents) followed by the coupling agents (e.g., EDCI and HOBt, 1.2 equivalents each).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of synthesized compounds against various fungal pathogens.
Materials:
-
Synthesized thiazole derivatives
-
Fungal pathogens (e.g., Botrytis cinerea, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically <1%).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus.
-
Include a positive control (a commercial fungicide) and a negative control (PDA with DMSO only).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.
-
Measure the colony diameter (in mm) after a specified period when the fungal growth in the negative control plate has reached a significant size.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Protocol 3: In Vivo Fungicidal Activity Assay (Detached Leaf Assay)
This protocol assesses the protective efficacy of the compounds on plant tissue.
Materials:
-
Synthesized thiazole derivatives
-
Healthy, young leaves from a susceptible host plant (e.g., tomato for Phytophthora infestans, bean for Botrytis cinerea)
-
Fungal spore suspension of the target pathogen
-
Wetting agent (e.g., Tween 20)
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Growth chamber or incubator
Procedure:
-
Prepare solutions of the test compounds at various concentrations (e.g., 50, 100, 200 µg/mL) in water containing a small amount of a wetting agent.
-
Uniformly spray the solutions onto the surface of the detached leaves until runoff.
-
Allow the leaves to air dry.
-
Inoculate the treated leaves with a spore suspension of the target pathogen (e.g., by placing a droplet of the suspension on the leaf surface).
-
Place the inoculated leaves in humid chambers to maintain high humidity.
-
Include positive and negative controls as in the in vitro assay.
-
Incubate the chambers under controlled conditions (e.g., 18-22 °C with a photoperiod).
-
Assess the disease severity after 3-7 days by measuring the lesion diameter or estimating the percentage of the leaf area infected.
-
Calculate the control efficacy using the formula:
-
Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the development of novel fungicides.
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formulation of Poorly Soluble Thiazole Compounds for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antifungal, anti-inflammatory, and anti-HIV properties.[1][2] A significant hurdle in the preclinical and clinical development of many promising thiazole-based drug candidates is their poor aqueous solubility. This low solubility can lead to inadequate dissolution in gastrointestinal fluids, resulting in low and variable oral bioavailability, which complicates the assessment of their pharmacodynamics and toxicology in in vivo studies.[3]
To overcome these challenges, various formulation strategies can be employed to enhance the solubility and dissolution rate of these compounds. This document provides detailed application notes and protocols for the formulation of poorly soluble thiazole compounds for in vivo studies, focusing on techniques such as co-solvent systems, suspensions, solid dispersions, and nanosuspensions.
Pre-formulation Assessment
A thorough pre-formulation assessment is crucial for selecting the most appropriate solubility enhancement strategy. Key parameters to evaluate include the compound's physicochemical properties, such as its aqueous solubility at different pH values, pKa, logP, and solid-state characteristics (crystalline vs. amorphous).
Experimental Protocol 1: Solubility Assessment
This protocol outlines the procedure for determining the equilibrium solubility of a thiazole compound in various vehicles commonly used for in vivo studies.
Materials:
-
Poorly soluble thiazole compound
-
Selection of vehicles (e.g., Water, 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG 400), Propylene glycol, DMSO, Tween® 80, Carboxymethylcellulose)
-
Vials
-
Shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of the thiazole compound to a series of vials, each containing a known volume of a different vehicle.
-
Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid material.
-
Centrifuge the samples at a high speed to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in units such as mg/mL or µg/mL.
Formulation Strategies and Protocols
Based on the pre-formulation data, an appropriate formulation strategy can be developed. The goal is to create a stable, non-toxic, and effective preparation suitable for the intended route of administration.
Co-Solvent Formulations
Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic drugs. This is a common and straightforward approach for early-stage in vivo studies.
Materials:
-
Poorly soluble thiazole compound
-
Co-solvent (e.g., DMSO, PEG 400, Ethanol)
-
Aqueous vehicle (e.g., 0.9% Saline, D5W)
-
Sterile containers and filters
Procedure:
-
Weigh the required amount of the thiazole compound.
-
In a sterile container, dissolve the compound in a minimal amount of the chosen co-solvent. Sonication may be used to aid dissolution.
-
Once fully dissolved, slowly add the aqueous vehicle to the drug-co-solvent mixture while stirring continuously to reach the final desired volume and concentration.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
For parenteral administration, filter the final formulation through a 0.22 µm sterile filter.
Table 1: Example of Co-Solvent Formulation for a Thiazole Compound
| Component | Example Concentration | Purpose |
| Thiazole Compound | 10 mg/mL | Active Pharmaceutical Ingredient (API) |
| PEG 400 | 40% (v/v) | Co-solvent to dissolve the API |
| Propylene Glycol | 10% (v/v) | Co-solvent and viscosity modifier |
| 0.9% Saline | 50% (v/v) | Aqueous vehicle |
Suspension Formulations
For compounds that cannot be fully solubilized at the required concentration, a suspension can be prepared. This involves dispersing the solid drug particles in a liquid vehicle. Particle size reduction is often necessary to improve stability and dissolution.
Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This technique significantly increases the surface area of the drug, leading to a higher dissolution rate and improved bioavailability.[4]
Materials:
-
Poorly soluble thiazole compound (micronized, if necessary)
-
Stabilizer (e.g., Poloxamer 407, Tween 80, Hydroxypropyl methylcellulose (HPMC))
-
Dispersion medium (e.g., sterile water for injection)
-
High-pressure homogenizer or media mill
Procedure:
-
Disperse the thiazole compound in an aqueous solution containing the stabilizer(s).
-
Process the dispersion through a high-pressure homogenizer or a media mill for a sufficient number of cycles or time to achieve the desired particle size (typically below 1000 nm).
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The nanosuspension can be used as a liquid dosage form or further processed into a solid form (e.g., by lyophilization).
Solid Dispersion Formulations
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. The drug can exist in an amorphous or crystalline form within the carrier. Amorphous solid dispersions are particularly effective at improving solubility and bioavailability.
Materials:
-
Poorly soluble thiazole compound
-
Polymeric carrier (e.g., Polyvinylpyrrolidone (PVP), HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolve both the thiazole compound and the polymeric carrier in a common volatile organic solvent.
-
Remove the solvent using a rotary evaporator under vacuum. This process leaves a solid film or mass.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid can be milled into a powder and filled into capsules or formulated into tablets for oral administration.
In Vivo Performance of Formulated Thiazole Compounds
The ultimate goal of formulation is to improve the in vivo performance of the drug. Pharmacokinetic studies in animal models are essential to evaluate the success of a formulation strategy. A key example is the anticancer drug Dasatinib, a thiazole-containing compound with poor, pH-dependent solubility.[5]
Table 2: Comparative Pharmacokinetic Parameters of Dasatinib Formulations in Rats
| Formulation Type | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Dasatinib Suspension | 10 mg/kg | 32.08 ± 0.21 | - | 100 | |
| Solid Lipid Nanoparticles (SLN) | 10 mg/kg | 158.26 ± 0.54 | - | 324 |
Table 3: Comparative Pharmacokinetic Parameters of Dasatinib Formulations in Humans
| Formulation Type | Dose | Cmax (ng/mL) | AUC₀₋inf (ng·h/mL) | Note | Reference |
| Crystalline Monohydrate (Reference) | 140 mg | 279 ± 146 | 989 ± 391 | High inter-subject variability | [6] |
| Amorphous Solid Dispersion (Test) | 100 mg | 282 ± 59 | 864 ± 213 | Bioequivalent at a 30% lower dose with significantly less variability | [6] |
These data clearly demonstrate that advanced formulation strategies like solid lipid nanoparticles and amorphous solid dispersions can significantly enhance the oral bioavailability and reduce the pharmacokinetic variability of poorly soluble thiazole compounds like Dasatinib.[6][7][8]
Visualization of Concepts
Logical Workflow for Formulation Development
The following diagram illustrates a typical workflow for developing a suitable formulation for a poorly soluble thiazole compound for in vivo studies.
Caption: Workflow for in vivo formulation development.
Experimental Workflow for Solid Dispersion Preparation
This diagram details the steps involved in preparing a solid dispersion using the solvent evaporation method.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of ixabepilone administered as three oral doses each separated by 6 hours every 3 weeks in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
Troubleshooting & Optimization
Improving the yield of Hantzsch thiazole synthesis for 2-aminothiazole-4-carboxylates.
Welcome to the technical support center for the Hantzsch thiazole synthesis, specifically tailored for researchers, scientists, and drug development professionals working on the synthesis of 2-aminothiazole-4-carboxylates. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve your reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-aminothiazole-4-carboxylates via the Hantzsch reaction.
Question: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis of 2-aminothiazole-4-carboxylates can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Traditional methods often involve refluxing in ethanol, but modern approaches have shown significant improvements.[1][2][3] Consider exploring alternative energy sources like microwave irradiation or ultrasonication, which can lead to shorter reaction times and higher yields.[1][3][4] Solvent-free conditions have also been reported to be effective and environmentally friendly.[2][5]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the self-condensation of the α-haloketone or decomposition of the thioamide. Using a slight excess of the thioamide can sometimes help to favor the desired reaction pathway.[6]
-
Purification Losses: The workup and purification steps can be a source of product loss. 2-aminothiazoles can be sensitive to pH changes. Neutralization of the reaction mixture is often required to precipitate the product.[6][7] Ensure the pH is carefully controlled during workup. Recrystallization is a common purification method, but choosing the right solvent system is crucial to minimize losses.
Here is a logical workflow to troubleshoot low yields:
Question: I am observing the formation of significant side products. How can I identify and minimize them?
Answer:
Side product formation is a common issue. The primary side products in a Hantzsch synthesis often arise from the reactivity of the starting materials.
-
Identification: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structures of the impurities.
-
Minimization Strategies:
-
Control of Stoichiometry: As mentioned, using a slight excess of the thiourea or thioamide (e.g., 1.5 equivalents) can help to ensure the α-haloketone is consumed in the desired reaction.[6]
-
Temperature Control: High temperatures can promote side reactions. If you are using conventional heating, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer better control over heating and reduce side product formation.[4]
-
pH Control: The reaction is often carried out under neutral or slightly basic conditions. The initial product may form as an HBr salt, which is then neutralized to precipitate the final product.[6] In some cases, acidic conditions can lead to the formation of isomeric products (3-substituted 2-imino-2,3-dihydrothiazoles instead of 2-(N-substituted amino)thiazoles), so maintaining the correct pH is crucial.[8]
-
Question: The purification of my 2-aminothiazole-4-carboxylate is challenging. What are the best practices?
Answer:
Purification can indeed be tricky due to the properties of the product.
-
Precipitation/Crystallization: The product is often poorly soluble in water and can be precipitated by neutralizing the reaction mixture with a weak base like sodium carbonate.[6][7] This is a simple and effective initial purification step. For further purification, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with chloroform) is recommended.[9]
-
Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel can be employed. A common eluent system is a mixture of ethyl acetate and hexane.[7]
-
Handling of the Product: Be aware that 2-aminothiazoles can be sensitive. For instance, 2-aminothiazole itself can react with sulfur dioxide to form a relatively insoluble bisulfite compound, a property that has been used for its purification.[10] While not directly applicable to all carboxylates, it highlights the potential reactivity of the core structure.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis involves the reaction between an α-haloketone and a thioamide (or thiourea).[11] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack (SN2 reaction) of the sulfur atom of the thioamide on the α-carbon of the haloketone.[6][7] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[7][12]
Q2: What are some modern and greener alternatives to the classical Hantzsch synthesis conditions?
A2: Several modern methods have been developed to make the Hantzsch synthesis more efficient and environmentally friendly.[2][3] These include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields.[4]
-
Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can accelerate the reaction.[1][3]
-
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to a rapid and efficient reaction without the need for bulk solvents.[2][5]
-
Use of Green Solvents: Water has been successfully used as a solvent for this reaction, often in the presence of a phase-transfer catalyst like β-cyclodextrin.[5]
-
Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse of the catalyst.[1][2]
Q3: How does the choice of α-haloketone and thioamide affect the reaction?
A3: The nature of the substituents on both the α-haloketone and the thioamide can influence the reaction rate and yield. Generally, the reaction works well with a variety of substituents. The halogen on the α-haloketone is typically bromine, but chlorine or iodine can also be used.[6] The thioamide component can be thiourea to yield 2-aminothiazoles, or a substituted thioamide to produce 2-substituted aminothiazoles.[7][11] The electronic nature of the substituents can affect the nucleophilicity of the thioamide and the electrophilicity of the α-haloketone, thereby influencing the reaction kinetics.
Data Summary and Experimental Protocols
For your convenience, the following tables summarize quantitative data from various studies to help you select the optimal conditions for your synthesis.
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Supported Tungstosilisic Acid | Ethanol/Water (1:1) | Reflux | 2 h | 79-90 | [1][2] |
| Ultrasonic Irradiation (with catalyst) | Ethanol/Water (1:1) | Room Temp | 30 min | 85-95 | [1] |
| β-cyclodextrin | Water | 50 | - | High | [5] |
| Solvent-free | Grinding at RT | 5-10 min | High | [2] | |
| Conventional Heating | Methanol | 100 (hot plate setting) | 30 min | ~99 (crude) | [6][7] |
| Microreactor (EOF) | - | 70 | - | High conversion | [13] |
Table 2: Example Experimental Protocol (Conventional Heating)
| Step | Procedure | Notes |
| 1. Reactant Mixing | In a suitable vial, combine the α-bromo-β-keto ester (1 equivalent) and thiourea (1.5 equivalents). | Using a slight excess of thiourea is common.[6] |
| 2. Solvent Addition | Add ethanol or methanol as the solvent. | The volume should be sufficient to dissolve or suspend the reactants. |
| 3. Heating | Heat the mixture with stirring. A typical condition is refluxing for 24 hours or heating on a hot plate at a set temperature for a shorter duration (e.g., 30 minutes).[7][14] | Monitor the reaction by TLC. |
| 4. Workup | Cool the reaction mixture to room temperature. Pour the contents into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize the acid formed and precipitate the product.[6][7] | The product is often poorly soluble in water. |
| 5. Isolation | Filter the precipitate using a Buchner funnel, wash with cold water, and air dry. | [7] |
| 6. Purification | Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole-4-carboxylate. | [14] |
This technical support center provides a starting point for troubleshooting and optimizing your Hantzsch thiazole synthesis. For more specific issues, consulting the primary literature is always recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussex.figshare.com [sussex.figshare.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 14. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Incomplete reaction is a primary cause. Ensure your starting materials, particularly the α-halo-β-ketoester intermediate (methyl 2-chloro-4-methyl-3-oxopentanoate), are of high purity. The reaction with thiourea requires sufficient heating to drive the cyclization; ensure the reflux temperature is maintained. Additionally, the initial formation of the α-chloro-β-ketoester is critical. The reaction between methyl chloroacetate and isobutyraldehyde in the presence of a base like sodium methoxide must be carried out under anhydrous conditions to prevent side reactions.
Another potential issue is the loss of product during workup and purification. The product has moderate solubility in common organic solvents. Ensure efficient extraction and minimize losses during recrystallization by carefully selecting the solvent system and optimizing the crystallization temperature.
Q2: I am observing a significant amount of an impurity with a different retention time in my HPLC analysis. What could this be?
A2: A common impurity is the unreacted α-halo-β-ketoester intermediate (methyl 2-chloro-4-methyl-3-oxopentanoate). This indicates that the cyclization reaction with thiourea is incomplete. To address this, you can try increasing the reaction time or the amount of thiourea (e.g., using a slight excess).
Another possibility is the presence of unreacted starting materials from the first step, such as isobutyraldehyde or methyl chloroacetate, if the initial condensation was not efficient.
Q3: My final product shows a peak in the NMR spectrum corresponding to a carboxylic acid, but I am synthesizing a methyl ester. What happened?
A3: This indicates hydrolysis of the methyl ester group to the corresponding carboxylic acid (2-amino-5-isopropylthiazole-4-carboxylic acid). This can occur during the workup or purification steps if the product is exposed to acidic or basic conditions, especially at elevated temperatures. To avoid this, ensure that any aqueous washes are performed with neutral or near-neutral solutions (e.g., saturated sodium bicarbonate followed by brine) and that the temperature is kept low. If purification is done via chromatography, use a neutral solvent system.
Q4: I have an unknown side product that is difficult to characterize. What are some other potential byproducts of the Hantzsch thiazole synthesis?
A4: The Hantzsch synthesis can sometimes yield isomeric impurities. Although less common with unsubstituted thiourea, alternative cyclization pathways can theoretically lead to different heterocyclic systems. Another possibility, though less frequent, is the formation of pseudothiohydantoins, which arise from a different mode of reaction between the α-halo-ketoester and thiourea.
Furthermore, under certain conditions, dimerization or polymerization of reactive intermediates can occur, leading to higher molecular weight impurities. These are often amorphous solids that can be difficult to characterize.
Troubleshooting Guide: Common Side Products
| Side Product | Potential Cause | Suggested Solution |
| Unreacted Starting Materials (Isobutyraldehyde, Methyl Chloroacetate, Thiourea) | Incomplete reaction; incorrect stoichiometry. | Ensure high purity of starting materials. Use a slight excess of the aldehyde and thiourea. Optimize reaction time and temperature. |
| Methyl 2-chloro-4-methyl-3-oxopentanoate (α-halo-β-ketoester intermediate) | Incomplete cyclization with thiourea. | Increase reaction time for the cyclization step. Ensure adequate heating (reflux). A slight excess of thiourea may be beneficial. |
| 2-Amino-5-isopropylthiazole-4-carboxylic acid (Hydrolysis product) | Presence of acid or base during workup or purification at elevated temperatures. | Maintain neutral pH during workup. Use buffered solutions if necessary. Avoid prolonged heating in the presence of water. |
| Isomeric Thiazine or other heterocyclic byproducts | Alternative cyclization pathways. | Ensure reaction conditions (solvent, temperature) are optimized for the desired Hantzsch condensation. |
| Dimeric/Polymeric Impurities | Non-specific side reactions of reactive intermediates. | Control reaction temperature carefully. Ensure efficient stirring to avoid localized high concentrations of reactants. |
Experimental Protocol: Synthesis of this compound
This protocol is based on established Hantzsch thiazole synthesis methodologies.
Step 1: Preparation of the α-chloro-β-ketoester intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal (1 equivalent) to anhydrous methanol.
-
To this solution, add methyl chloroacetate (1 equivalent) and isobutyraldehyde (1.1 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is typically removed under reduced pressure to yield the crude intermediate.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol or methanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic pathway, including the formation of the main product and a potential major side product.
Technical Support Center: Crystallization of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Methyl 2-amino-5-isopropylthiazole-4-carboxylate by crystallization.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Compound "Oils Out" (Forms a liquid instead of solid) | The compound is coming out of solution at a temperature above its melting point, possibly due to a supersaturated solution or the presence of impurities that lower the melting point. | Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. If the problem persists, consider a preliminary purification step like column chromatography to remove impurities.[1] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, meaning too much solvent was used. | Re-heat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal. |
| Crystallization is Too Rapid | The solution is highly supersaturated, leading to the rapid formation of small, often impure crystals. | Place the solution back on the heat source and add a small amount of extra solvent to slightly decrease saturation. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[1] |
| Poor or Low Yield of Crystals | A significant amount of the compound remains dissolved in the mother liquor. This can be caused by using an excessive amount of solvent or not allowing sufficient time for crystallization at a low temperature. | Before filtering, cool the flask in an ice bath to maximize crystal precipitation. To check for dissolved product, take a small sample of the mother liquor and evaporate it; a significant solid residue indicates substantial product loss. If so, the mother liquor can be concentrated and a second crop of crystals can be collected.[1] |
| Crystals are Colored or Appear Impure | The crude material contains colored impurities that co-crystallize with the product. | If the impurities are colored and non-polar, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. Be aware that charcoal can also adsorb some of the desired product. |
Crystallization Workflow and Troubleshooting Logic
The following diagram outlines the general workflow for crystallization and the decision-making process for troubleshooting common issues.
Caption: A flowchart illustrating the crystallization workflow and troubleshooting decision points.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the crystallization of this compound?
A1: While specific data for this exact compound is limited, general guidance for 2-amino-thiazole-5-carboxylic acid derivatives suggests a range of solvents. These include C1-C6 alcohols (like ethanol and methanol), C5-C8 alkanes (like hexane), C4-C8 ethers, and C4-C8 esters.[2] Mixtures of solvents are also common. For similar compounds, such as ethyl 2-aminothiazole-4-carboxylate, ethanol has been successfully used for recrystallization.[3][4] A good starting point would be to test the solubility of your crude product in small amounts of these solvents to find one that dissolves the compound when hot but has low solubility when cold.
Q2: What is the expected appearance of pure this compound?
A2: Published data describes the compound as pale-yellow crystals.[5]
Q3: My compound is soluble in most solvents even at room temperature. What should I do?
A3: If your compound is too soluble in a single solvent, a mixed-solvent system (binary solvent system) may be effective. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly.
Q4: Can I purify this compound by other methods if crystallization fails?
A4: Yes, column chromatography is a viable alternative. One report on the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate mentions purification by column chromatography over silica gel using dichloromethane as the eluent.[5]
Experimental Protocol: General Crystallization Procedure
This is a general protocol and may require optimization for your specific crude material.
1. Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different potential solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool. The best solvent will result in the formation of a good quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. (Optional) Decolorization:
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used). This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Logical Relationship for Solvent Selection
Caption: Decision tree for selecting an appropriate crystallization solvent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 2-aminothiazole derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-aminothiazole derivatives. The following sections address common challenges in a question-and-answer format, offering detailed experimental protocols and data-driven insights to streamline your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch thiazole synthesis is resulting in a low or no product yield. What are the potential causes and how can I troubleshoot this?
Low or no yield in a Hantzsch synthesis, the most common method for preparing 2-aminothiazoles from an α-haloketone and a thiourea derivative, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in your α-haloketone or thiourea can lead to undesired side reactions, consuming your reactants and complicating purification.[1]
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Verify the correct stoichiometry of your reactants.[1]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact your yield.
-
Solution: Optimize your reaction conditions. This may involve screening different solvents (e.g., ethanol, methanol, water, or mixtures), adjusting the reaction temperature (reflux or microwave heating can be effective), and monitoring the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Ineffective or Absent Catalyst: Many variations of the Hantzsch synthesis benefit from a catalyst to improve reaction rates and yields.
-
Solution: Consider introducing an acidic or basic catalyst. Phase-transfer catalysts have also been shown to be beneficial in some cases.[1]
-
Q2: I am observing significant impurity formation in my reaction. How can I minimize side products?
The formation of impurities is a common challenge that can complicate product isolation and reduce overall yield.
Possible Causes and Solutions:
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of reactants or products and the formation of side products.[1]
-
Solution: Monitor the reaction closely using TLC to determine the point of maximum product formation and avoid unnecessary heating.[1]
-
-
Incorrect pH: The pH of the reaction mixture can influence the regioselectivity of the reaction and promote the formation of isomers.
-
Solution: Adjust the pH of your reaction. Some Hantzsch synthesis variations show improved regioselectivity under acidic conditions.[1]
-
-
Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to unwanted side reactions.
-
Solution: If your reactants contain sensitive functional groups, consider using protecting groups before carrying out the condensation reaction.[1]
-
Q3: The purification of my 2-aminothiazole derivative is proving difficult. What strategies can I employ for effective isolation?
Purification can be challenging due to the properties of the product or the presence of persistent impurities.
Possible Causes and Solutions:
-
High Solubility in Reaction Solvent: If your product is highly soluble in the reaction solvent, isolation by simple filtration may be inefficient.
-
Solution: Try precipitating the product by adding a non-solvent to the reaction mixture after completion, or by cooling the mixture.[1]
-
-
Complex Mixture of Products: The presence of multiple side products can make purification by standard methods difficult.
-
Solution: Column chromatography is a powerful technique for separating complex mixtures. The choice of eluent is critical and should be optimized based on the polarity of your target compound.[2]
-
-
Difficult Catalyst Removal: Homogeneous catalysts can be challenging to separate from the final product.
-
Solution: Consider using a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[1]
-
Data Presentation
Optimizing reaction conditions is key to maximizing the yield of 2-aminothiazole derivatives. The following tables summarize the impact of different catalysts and solvents on product yield in the Hantzsch synthesis.
Table 1: Comparison of Catalysts for the Synthesis of 2-Aminothiazole Derivatives
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine.[3] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, effective under both conventional heating and ultrasound. |
| Ammonium-12-molybdophosphate (AMP) | Phenacyl bromides, Thioamides/thiourea, Room temperature | 20 min | Excellent | Fast reaction times at room temperature, cleaner reaction profile.[4] |
Table 2: Effect of Solvent on the Yield of a One-Pot, Three-Component Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol/Water (1:1) | 65 | 2-3.5 | 87 |
| 2 | Ethanol | Reflux | Not Specified | Lower than EtOH/H₂O |
| 3 | Water | Reflux | Not Specified | Lower than EtOH/H₂O |
Data adapted from a study on the synthesis of substituted Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[1][5]
Experimental Protocols
Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Aminothiazole
This protocol describes the synthesis of 2-aminothiazole from chloroacetaldehyde and thiourea.
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol)
-
Water
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filtration flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve the thiourea in 50 mL of water with gentle warming and stirring.
-
Once the thiourea is completely dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde dropwise over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
The expected yield of 2-aminothiazole is typically in the range of 75-85%.[6]
Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives using a Reusable Catalyst
This protocol outlines a greener approach using a silica-supported tungstosilisic acid catalyst.[1]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW/SiO₂) (15 mol%)
-
Ethanol/Water (1:1) mixture
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and the SiW/SiO₂ catalyst.
-
Add 5 mL of the ethanol/water (1:1) mixture to the flask.
-
Stir the mixture at 65 °C.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-3.5 hours.
-
Once the reaction is complete, filter the hot solution to remove the catalyst.
-
The solid catalyst can be washed with ethanol and reused.
-
The filtered product can be further purified by dissolving in acetone, filtering any remaining catalyst, and evaporating the solvent.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low yields in 2-aminothiazole synthesis.
Caption: The reaction pathway of the Hantzsch synthesis for 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Thiazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor solubility of thiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole compounds exhibit poor solubility in aqueous assay buffers?
A1: The limited aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. Thiazole rings are present in numerous biologically active compounds, but the overall structure can be lipophilic (hydrophobic), leading to poor solubility in water-based solutions.[1][2][3][4] Structural features that contribute to good biological activity, such as lipophilic substructures, can simultaneously reduce aqueous solubility.[5] This is a common challenge in drug discovery, with up to 90% of new chemical entities being poorly water-soluble.[6][7][8][9]
Q2: What are the consequences of poor compound solubility in my biological assays?
A2: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results.[5][10][11] Common consequences include:
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).[5][11]
-
Increased Data Variability: Precipitation can be inconsistent across different wells or experiments, resulting in high variability and poor reproducibility of your data.[5][10][11][12]
-
Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead SAR studies, potentially causing promising compounds or series to be overlooked.[5][11]
-
Assay Interference: Compound precipitates can interfere with assay readouts, for example, by causing light scattering in absorbance or fluorescence-based assays.[13]
Q3: What is the maximum recommended final concentration of DMSO in an assay to maintain solubility without causing cellular toxicity?
A3: A final dimethyl sulfoxide (DMSO) concentration of 0.5% to 1% is a widely accepted industry standard for many cell-based assays.[14] However, the ideal concentration is cell-line and assay-dependent. It is crucial to determine the maximum tolerable DMSO concentration for your specific biological system, as higher concentrations can induce cellular stress, differentiation, or direct toxicity, which can confound your results.[1][12] Always include a vehicle control with the same final DMSO concentration in your experiments.[13]
Troubleshooting Guide: Compound Precipitation
Issue: My thiazole compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.
This is a common problem when a compound-laden organic solvent is introduced into an aqueous environment where the compound's solubility is low.[12][14][15]
Initial Troubleshooting Steps
-
Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[12]
-
Lower Final Compound Concentration: Your target concentration may be exceeding the compound's aqueous solubility limit. Test a lower concentration range to see if the precipitation issue is resolved.[12]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help to redissolve fine precipitates and create a more homogenous suspension.[12]
Workflow for Troubleshooting Compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Stability of 2-aminothiazole derivatives under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-aminothiazole derivatives under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole derivative is showing significant degradation in my aqueous formulation. What are the likely causes?
A1: Degradation of 2-aminothiazole derivatives in aqueous solutions is often pH-dependent. The primary degradation pathways are typically hydrolysis of the thiazole ring, particularly under strongly acidic or basic conditions. The specific substituents on the thiazole ring and connected moieties can also influence the rate and type of degradation.
Q2: At what pH range are 2-aminothiazole derivatives generally most stable?
A2: While the optimal pH for stability can vary depending on the specific substituents of the derivative, many heterocyclic compounds, including some thiazole derivatives, exhibit maximal stability in the slightly acidic to neutral pH range (approximately pH 4-7). It is crucial to perform pH-rate profile studies for your specific compound to determine its optimal stability range.
Q3: Can I use buffers in my formulation? Will they affect the stability of my 2-aminothiazole derivative?
A3: Yes, buffers are essential for controlling the pH of your formulation and minimizing pH-dependent degradation. However, some buffer species can act as catalysts for hydrolysis. Therefore, it is important to screen different buffer systems (e.g., acetate, phosphate, citrate) to find one that not only maintains the desired pH but also has a minimal catalytic effect on your compound.
Q4: I am observing the formation of an unexpected impurity during my stability study. How can I identify it?
A4: The identification of unknown degradation products typically requires the use of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Comparing the fragmentation pattern of the parent drug with that of the degradant can provide valuable clues about the structural changes that have occurred.
Q5: How can I minimize the degradation of my 2-aminothiazole derivative during storage?
A5: To minimize degradation, it is recommended to store your compound under its optimal pH conditions, protected from light, and at a controlled, often refrigerated, temperature. The use of antioxidants may also be considered if oxidative degradation is suspected. For solid-state storage, it is crucial to protect the compound from moisture.
Troubleshooting Guides
Issue 1: Rapid Degradation Under Acidic Conditions
-
Symptom: Your 2-aminothiazole derivative shows a rapid decrease in concentration when formulated in an acidic medium (pH < 4).
-
Possible Cause: Acid-catalyzed hydrolysis of the 2-aminothiazole ring. The exocyclic amino group can be protonated, making the ring more susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Determine the pH-rate profile: Conduct a study to find the pH of maximum stability.
-
Adjust formulation pH: If possible, adjust the pH of your formulation to a less acidic or neutral range.
-
Investigate co-solvents: The addition of a non-aqueous co-solvent (e.g., propylene glycol, ethanol) can sometimes reduce the rate of hydrolysis by decreasing the water activity.
-
Structural modification: If degradation is still a significant issue, consider chemical modification of the derivative to include electron-withdrawing groups that may stabilize the thiazole ring.
-
Issue 2: Instability in Alkaline Media
-
Symptom: Your compound degrades quickly in basic solutions (pH > 8).
-
Possible Cause: Base-catalyzed hydrolysis of the thiazole ring. The mechanism may involve nucleophilic attack of hydroxide ions on the ring.
-
Troubleshooting Steps:
-
Confirm the pH-rate profile: As with acidic degradation, determine the pH at which your compound is most stable.
-
Lower the pH: Adjust the formulation to a neutral or slightly acidic pH.
-
Buffer selection: Ensure the chosen buffer does not accelerate the degradation.
-
Protect from atmospheric CO2: For weakly buffered or unbuffered solutions, absorption of atmospheric carbon dioxide can lower the pH over time, potentially moving it into a less stable region. Store solutions in tightly sealed containers.
-
Issue 3: Inconsistent Stability Results
-
Symptom: You are observing high variability in the stability data between different batches of your experiment.
-
Possible Causes:
-
Inaccurate pH measurement or control.
-
Contamination of reagents or glassware.
-
Temperature fluctuations during the study.
-
Photodegradation if samples are not adequately protected from light.
-
-
Troubleshooting Steps:
-
Calibrate pH meter regularly: Ensure your pH meter is calibrated with fresh, certified buffers before each use.
-
Use high-purity reagents and clean glassware: Avoid any potential catalytic impurities.
-
Maintain constant temperature: Use a calibrated incubator or water bath for your stability studies.
-
Conduct experiments in the dark: Protect your samples from light by using amber vials or by wrapping the vials in aluminum foil, unless you are specifically studying photostability.
-
Data Presentation
The following tables present representative quantitative data on the stability of 2-aminothiazole derivatives. Please note that this data is illustrative and the actual stability of a specific derivative will depend on its unique structure.
Table 1: Representative Half-life (t½) of a Hypothetical 2-Aminothiazole Derivative at 40°C
| pH | Buffer System | Half-life (t½) in hours |
| 2.0 | 0.1 M HCl | 12 |
| 4.0 | 0.1 M Acetate | 150 |
| 6.0 | 0.1 M Phosphate | 200 |
| 7.4 | 0.1 M Phosphate | 180 |
| 9.0 | 0.1 M Borate | 35 |
| 11.0 | 0.1 M Carbonate | 8 |
Table 2: Representative Pseudo-First-Order Rate Constants (k) for the Degradation of a Hypothetical 2-Aminothiazole Derivative at 40°C
| pH | k (s⁻¹) |
| 2.0 | 1.60 x 10⁻⁵ |
| 4.0 | 1.28 x 10⁻⁶ |
| 6.0 | 9.62 x 10⁻⁷ |
| 7.4 | 1.07 x 10⁻⁶ |
| 9.0 | 5.50 x 10⁻⁶ |
| 11.0 | 2.40 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for a 2-Aminothiazole Derivative
Objective: To determine the degradation rate of a 2-aminothiazole derivative over a range of pH values to identify the pH of maximum stability.
Materials:
-
2-aminothiazole derivative
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Buffer salts (e.g., acetate, phosphate, borate)
-
pH meter
-
Constant temperature incubator or water bath
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12).
-
Stock Solution Preparation: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Preparation: For each pH value, add a small aliquot of the stock solution to a volumetric flask and dilute with the corresponding buffer to achieve the final desired concentration (typically in the µg/mL range).
-
Incubation: Transfer the solutions to amber vials and place them in a constant temperature incubator (e.g., 40°C, 60°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the line will be the negative of the pseudo-first-order rate constant (-k). Plot the logarithm of k versus pH to generate the pH-rate profile.
Protocol 2: Forced Degradation Study (Hydrolysis)
Objective: To investigate the degradation of a 2-aminothiazole derivative under acidic and basic stress conditions to identify potential degradation products.
Materials:
-
2-aminothiazole derivative
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)
-
Other materials as listed in Protocol 1
Procedure:
-
Sample Preparation: Prepare three solutions of the 2-aminothiazole derivative: one in 0.1 M HCl, one in 0.1 M NaOH, and a control in water.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples and the control sample by LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify the peaks corresponding to the degradation products. Use the mass spectral data to propose structures for the degradation products.
Mandatory Visualizations
Caption: Experimental workflow for determining the pH-rate profile of a 2-aminothiazole derivative.
Caption: Generalized degradation pathways for 2-aminothiazole derivatives under acidic and basic conditions.
Caption: Troubleshooting logic for addressing inconsistent stability results in experiments.
Identifying and characterizing impurities in Methyl 2-amino-5-isopropylthiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-isopropylthiazole-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Q1: I am seeing an unexpected peak in my HPLC analysis of a recently synthesized batch. How can I identify it?
A1: Unexpected peaks in an HPLC chromatogram can arise from several sources, including starting materials, by-products, or degradation products. A systematic approach is crucial for identification.
Workflow for Impurity Identification:
Optimizing reaction conditions for the synthesis of 2-aminothiazole analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazole analogs.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-aminothiazole analogs, particularly via the Hantzsch thiazole synthesis.
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Hantzsch synthesis can arise from several factors. Here's a systematic approach to troubleshooting:
-
Reactant Purity: Ensure the purity of your starting materials, particularly the α-haloketone and thiourea. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1] The stability of the thioamide can also be a limiting factor, especially under acidic conditions.
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial for reaction rate and yield.[1] While ethanol is commonly used, screening other solvents like methanol, 1-butanol, or even water under reflux may improve your yield depending on the specific substrates.[1] For microwave-assisted synthesis, methanol has been shown to be effective.[1]
-
Temperature: Reaction temperatures can vary significantly. Conventional heating often requires refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1] It is advisable to perform small-scale trials to determine the optimal temperature for your specific reaction.
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, certain catalysts can improve yields and reaction times. Options include β-cyclodextrin, polymer-supported catalysts, and various acids.[2]
-
-
Side Reactions: The primary side reactions in Hantzsch synthesis involve the self-condensation of the α-haloketone or decomposition of thiourea. Ensuring a 1:1 stoichiometry and controlled heating can minimize these. Using a slight excess of thiourea is common to drive the reaction to completion and the unreacted thiourea can be easily removed during workup.[3]
Q2: I am having difficulty purifying my 2-aminothiazole product. What are some effective purification strategies?
Purification of 2-aminothiazole analogs can be challenging due to their basic nature and potential for side products. Here are some common techniques:
-
Precipitation: The 2-aminothiazole product is often poorly soluble in water and can be precipitated from the reaction mixture by neutralization with a weak base like sodium carbonate.[3][4] This is an effective first step in purification.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can be a highly effective method for obtaining pure product.
-
Column Chromatography: For complex mixtures or to remove stubborn impurities, silica gel column chromatography is a standard method. A variety of solvent systems can be employed, often involving mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product is precipitated by basifying the aqueous layer.
-
Polymer-Assisted Purification: Polymer-supported reagents and scavengers can be used to remove excess reactants and byproducts, simplifying the workup process.[2][5]
Q3: What are some common side products in the Hantzsch synthesis of 2-aminothiazoles and how can I minimize their formation?
The main side products in the Hantzsch synthesis arise from the reactivity of the starting materials:
-
Bis-thiazole formation: This can occur if there is an excess of the α-haloketone. Careful control of stoichiometry is crucial.
-
Formation of 2-imino-2,3-dihydrothiazoles: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. Performing the reaction in a neutral solvent generally favors the desired 2-aminothiazole.
-
Decomposition of thiourea: Thiourea can decompose at high temperatures. Using the minimum effective temperature and reaction time can help mitigate this.
-
Self-condensation of α-haloketone: This can be minimized by adding the α-haloketone slowly to the reaction mixture containing thiourea.
Q4: How do I select the appropriate starting materials for my desired 2-aminothiazole analog?
The substituents on the final 2-aminothiazole ring are determined by the choice of the α-haloketone and the thiourea derivative.
-
Substitution at the 4- and 5-positions: The R1 and R2 groups on the thiazole ring originate from the α-haloketone (R1-CO-CH(X)-R2).
-
Substitution at the 2-amino group: Using a substituted thiourea (R3-NH-CS-NH2) will result in a corresponding N-substituted 2-aminothiazole.
The electronic nature of the substituents on the starting materials can affect the reaction rate. Electron-withdrawing groups on the α-haloketone generally accelerate the initial SN2 reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 2-aminothiazole analogs, providing a comparative overview of different reaction conditions.
Table 1: Comparison of Solvents for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 3 | 85 | [6] |
| 2 | Methanol | Reflux | 4 | 82 | [4] |
| 3 | 1-Butanol | Reflux | 2 | 90 | [1] |
| 4 | Water | Reflux | 5 | 75 | [7] |
| 5 | Acetonitrile | Reflux | 6 | 78 | [8] |
Table 2: Effect of Catalyst on the Synthesis of 2-Aminothiazole Derivatives
| Entry | Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Acetophenone, Thiourea, NBS | None | Ethanol | 6 h | 65 | [2] |
| 2 | Acetophenone, Thiourea, NBS | β-Cyclodextrin | Water | 2 h | 88 | [2] |
| 3 | Phenacyl bromide, Thiourea | Basic Alumina (Microwave) | None | 5 min | 92 | [2] |
| 4 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid | Ethanol/Water | 2 h | 87 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole [4]
-
In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (5.0 mmol).
-
Add methanol (10 mL) and a magnetic stir bar.
-
Heat the mixture with stirring at reflux (approximately 65°C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.
-
A precipitate will form. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water.
-
Dry the collected solid to obtain the crude 2-amino-4-phenylthiazole.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazoles [2]
-
To a solution of phenacyl bromide (1 mmol) and N-substituted thiourea (1 mmol) in dichloromethane (5 mL), add basic alumina (1 g).
-
Mix thoroughly and evaporate the solvent under reduced pressure.
-
Place the solid mixture in a microwave reactor.
-
Irradiate the mixture at a power of 300 W for the specified time (typically 2-5 minutes).
-
After completion, cool the reaction mixture and extract the product with dichloromethane.
-
Evaporate the solvent to obtain the crude product, which can be purified by column chromatography on silica gel.
Visualizations
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole analogs.
Caption: Troubleshooting workflow for common issues in 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Imino-2,3-dihydrothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-imino-2,3-dihydrothiazoles. The focus is on preventing the formation of common isomers to ensure the desired product is obtained with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles?
A1: The most common isomeric byproduct in the Hantzsch thiazole synthesis using N-monosubstituted thioureas is the corresponding 2-(N-substituted amino)thiazole. These two are regioisomers. Depending on the complexity of the starting materials, stereoisomers may also be a consideration if chiral centers are present.
Q2: What is the primary factor influencing the formation of 2-imino-2,3-dihydrothiazole versus its 2-aminothiazole isomer?
A2: The pH of the reaction medium is the most critical factor. Acidic conditions favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole, while neutral or basic conditions predominantly yield the 2-(N-substituted amino)thiazole isomer.[1]
Q3: How can I confirm which isomer I have synthesized?
A3: Spectroscopic methods are essential for distinguishing between the 2-imino and 2-amino isomers. Key differences can be observed in 1H NMR and IR spectra. For instance, the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different between the two isomers.[1] Additionally, the IR spectra of their trifluoroacetate derivatives show distinct CO band absorptions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 2-imino isomer and high yield of the 2-amino isomer. | The reaction was likely run under neutral or insufficiently acidic conditions. | Rerun the reaction under strongly acidic conditions. A mixture of 10M HCl and ethanol (1:2) at 80°C has been shown to be effective in maximizing the yield of the 2-imino isomer.[1] |
| A mixture of isomers is consistently formed, making purification difficult. | The acidity of the reaction may not be optimal, or the substrates are particularly prone to forming both isomers. | In addition to optimizing the acidity, consider a different synthetic strategy, such as a base-controlled three-component reaction, which can offer alternative regioselectivity.[2] Also, ensure precise control over reaction temperature and time. |
| The reaction is not proceeding to completion. | The reaction temperature may be too low, or the starting materials may be impure. | Ensure the purity of the α-haloketone and the N-monosubstituted thiourea. Increase the reaction temperature, for example, to 80°C, and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Formation of other side products. | Reactive functional groups on the starting materials may be participating in side reactions. The reaction temperature might be too high or the reaction time too long. | Protect sensitive functional groups on the reactants before the condensation reaction. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating. |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Formation in Hantzsch Thiazole Synthesis
| Reaction Condition | Predominant Product Isomer | Approximate Yield of 2-Imino Isomer | Reference |
| Neutral Solvent (e.g., Ethanol) | 2-(N-substituted amino)thiazole | Low to negligible | [1] |
| Acidic Conditions (10M HCl-EtOH, 1:2, 80°C) | 3-substituted 2-imino-2,3-dihydrothiazole | Up to 73% (for 2-imino-3,4-dimethyl-2,3-dihydrothiazole) | [1] |
| Basic Conditions | Can lead to other heterocyclic systems (e.g., 2-thioxoimidazolin-4-ones) | Not applicable | [2] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles under Acidic Conditions
This protocol is designed to favor the formation of the 2-imino isomer by maintaining a highly acidic environment.
Materials:
-
α-haloketone (1.0 equiv)
-
N-monosubstituted thiourea (1.0 equiv)
-
Ethanol (EtOH)
-
10M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the N-monosubstituted thiourea in a 1:2 mixture of 10M HCl and ethanol.
-
Add the α-haloketone to the solution.
-
Heat the reaction mixture to 80°C and stir for 20-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate any remaining 2-amino isomer and other impurities.
Mandatory Visualizations
Caption: Reaction pathway for the Hantzsch synthesis showing the influence of pH on isomer formation.
Caption: Decision workflow for selecting the appropriate synthetic protocol.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Base Controlled Three-Component Regioselective Synthesis of 2-Imino Thiazolines and 2-Thioxoimidazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between a suitable α-haloketone and a thiourea derivative. For this specific molecule, the reaction is typically between methyl 2-chloro-4-methyl-3-oxopentanoate and thiourea.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to control during scale-up include reaction temperature, rate of addition of reagents, stirring efficiency, and solvent purity. Inadequate control of these parameters can lead to increased impurity formation and reduced yields.
Q3: Are there any significant safety concerns when scaling up this synthesis?
A3: Yes, the Hantzsch thiazole synthesis can be exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. Proper cooling and controlled addition of reagents are crucial. Additionally, α-haloketones are lachrymatory and corrosive, requiring appropriate personal protective equipment and handling procedures.
Q4: What are the typical impurities observed in the synthesis?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of isomeric thiazoles, and degradation products. The specific impurity profile can be highly dependent on the reaction conditions.
Q5: How can the purity of the final product be improved during scale-up?
A5: Purification is often achieved through recrystallization.[1] The choice of solvent is critical for effective purification. Common solvent systems for related compounds include alkanes, ethers, esters, alcohols, or mixtures thereof with water.[1] Column chromatography is also an option but may be less practical for very large quantities.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Low yields are a common challenge during the scale-up of organic syntheses. The table below summarizes potential causes and recommended solutions to improve the yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if necessary. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to degradation of reactants or products. |
| Poor Mixing | Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reagent may be beneficial in some cases. |
| Side Reactions | Adjusting the reaction conditions, such as temperature and solvent, can help to minimize the formation of byproducts. |
Issue 2: Formation of Impurities and Side Products
The formation of impurities can complicate purification and reduce the overall quality of the final product.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction. |
| Incorrect pH | The pH of the reaction mixture can influence the reaction pathway. For some Hantzsch syntheses, acidic conditions can improve regioselectivity. |
| Presence of Reactive Functional Groups | Ensure starting materials are of high purity. Protect sensitive functional groups if necessary. |
| Impure Solvents or Reagents | Use high-purity solvents and reagents to avoid introducing unwanted reactive species. |
Issue 3: Difficult Product Isolation and Purification
Isolating a pure product at a large scale can be challenging.
| Potential Cause | Recommended Solution |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, consider precipitating the product by adding a non-solvent or by cooling the reaction mixture. |
| Formation of a Complex Mixture of Products | If the impurity profile is complex, column chromatography may be necessary, even at a larger scale. |
| Catalyst is Difficult to Remove | If a catalyst is used, consider a solid-supported or reusable catalyst that can be easily filtered off after the reaction. |
| Oily Product Instead of Solid | Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on the Hantzsch thiazole synthesis and may require optimization for specific scales.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve thiourea in an appropriate solvent (e.g., ethanol, methanol).
-
Reagent Addition: Slowly add a solution of methyl 2-chloro-4-methyl-3-oxopentanoate to the thiourea solution. The addition should be done at a controlled temperature, for example, by using an ice bath to manage any exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
Validation & Comparative
Comparing the bioactivity of Methyl 2-amino-5-isopropylthiazole-4-carboxylate with its analogs
A comprehensive analysis of the bioactivity of Methyl 2-amino-5-isopropylthiazole-4-carboxylate and its analogs reveals a class of compounds with diverse pharmacological potential. This guide synthesizes findings from multiple studies to offer a comparative overview of their efficacy in various biological assays, providing researchers, scientists, and drug development professionals with key data and experimental context. The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibitory effects.[1][2]
Comparative Bioactivity of 2-Aminothiazole Derivatives
The bioactivity of this compound and its analogs is highly dependent on the nature and position of substituents on the thiazole ring. Variations in these substituents can significantly modulate the compounds' potency and selectivity against different biological targets. Below is a summary of key bioactivities and the structure-activity relationships (SAR) observed for this class of compounds.
Anticancer Activity
Numerous 2-aminothiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2][3] The introduction of different functional groups on the thiazole ring and the 2-amino group has been a key strategy in developing potent anticancer agents.[2] For instance, the presence of a substituted phenyl ring at the 2-amino position and a 2-pyridyl ring at the 4-position of the thiazole scaffold has shown to be favorable for antimycobacterial activity, a concept that has been extended to anticancer research.[1]
Table 1: Anticancer Activity of Selected 2-Aminothiazole Analogs
| Compound/Analog | Cancer Cell Line | Bioactivity (IC50) | Reference |
| Analog with 3,4-diCl-benzene ring | HT29 | 2.01 µM | [2] |
| OMS5 (4-Nitroaniline derivative) | A549 (Lung) | 22.13 µM | [4] |
| OMS5 (4-Nitroaniline derivative) | MCF-7 (Breast) | 35.17 µM | [4] |
| OMS14 (piperazine-4-nitroaniline derivative) | A549 (Lung) | 48.19 µM | [4] |
| OMS14 (piperazine-4-nitroaniline derivative) | MCF-7 (Breast) | 61.03 µM | [4] |
Antimycobacterial and Antiplasmodial Activity
The 2-aminothiazole scaffold has been identified as a promising template for the development of new antitubercular agents.[5] Structure-activity relationship studies have shown that modifications at the N-2 position of the aminothiazole can significantly enhance antimycobacterial activity.[6] Specifically, the introduction of substituted benzoyl groups at this position has led to analogs with potent activity against Mycobacterium tuberculosis.[6]
Similarly, derivatives of the 2-amino-4-(2-pyridyl) thiazole scaffold have been tested for antiplasmodial activity against the chloroquine-sensitive NF54 Plasmodium falciparum strain. Optimal activity was observed in compounds where the phenyl ring attached to the 2-amino position was substituted with hydrophobic electron-withdrawing groups.[1]
Table 2: Antimycobacterial and Antiplasmodial Activity of Selected 2-Aminothiazole Analogs
| Compound/Analog | Target Organism | Bioactivity (MIC/IC50) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC: 0.06 µg/ml (240 nM) | [5] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | M. tuberculosis | MIC: 0.024µM | [6] |
| Analogs with hydrophobic electron-withdrawing groups on the phenyl ring | P. falciparum NF54 | - | [1] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | IC50: 0.95±0.05 µg/ml | [5] |
Enzyme Inhibition
Certain 2-aminothiazole derivatives have been designed and synthesized as inhibitors of specific enzymes, such as phosphodiesterase type 5 (PDE5) and cyclooxygenases (COX-1/COX-2).[7] These studies highlight the potential of this scaffold in developing treatments for conditions like erectile dysfunction and inflammation.
Table 3: Enzyme Inhibitory Activity of Selected 2-Aminothiazole Analogs
| Compound/Analog | Target Enzyme | Bioactivity (IC50 / % Inhibition) | Reference |
| Compound 23a | PDE5 | 100% inhibition at 10 µM | [7] |
| Compound 23c | PDE5 | 100% inhibition at 10 µM | [7] |
| Various synthesized compounds | COX-1 | IC50 range: 1.00–6.34 μM | [7] |
| Various synthesized compounds | COX-2 | IC50 range: 0.09–0.71 μM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of 2-aminothiazole derivatives.
Hantzsch Thiazole Synthesis (General Protocol)
A widely used method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][8] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea.[3]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., Ethanol or Methanol)
-
Base (optional, for neutralization, e.g., sodium carbonate solution)
Procedure:
-
The α-haloketone and thiourea are dissolved in a suitable solvent in a round-bottom flask.[3]
-
The mixture is typically stirred and may be heated to reflux.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled. The product may precipitate directly or after neutralization with a base.[3]
-
The solid product is collected by vacuum filtration, washed, and dried.[3]
-
Purification is often achieved by recrystallization.[3]
Caption: Hantzsch Thiazole Synthesis Workflow.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium.[3]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: An MTT solution is added to each well. Viable cells metabolize the MTT into a purple formazan product.[3]
-
Formazan Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.
Caption: MTT Assay Workflow for Cytotoxicity.
In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a standard technique for evaluating the antimicrobial susceptibility of bacteria.[8]
Procedure:
-
A standardized inoculum of the test bacteria is uniformly streaked onto a Mueller-Hinton agar plate.[8]
-
Sterile filter paper disks are impregnated with a known concentration of the 2-aminothiazole derivative.[8]
-
The impregnated disks, along with positive and negative control disks, are placed on the agar surface.[8]
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[8]
-
The diameter of the zone of inhibition around each disk is measured, which indicates the antimicrobial activity.[8]
Signaling Pathways and Logical Relationships
While specific signaling pathways for all 2-aminothiazole derivatives are not fully elucidated, many bioactive molecules exert their effects by modulating key cellular signaling pathways.[8] For instance, some 2-aminobenzothiazole derivatives have been investigated for their ability to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4]
The general logical workflow for evaluating the biological activity of a novel compound is depicted below.
Caption: Drug Discovery and Development Workflow.
References
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Unveiling the Structure-Activity Relationship of C5-Substituted 2-Aminothiazole-4-Carboxylates as Potent Anti-Tuberculosis Agents
A comprehensive analysis of C5-substituted 2-aminothiazole-4-carboxylates reveals critical structural determinants for their inhibitory activity against Mycobacterium tuberculosis and its essential enzyme, β-ketoacyl-ACP synthase (mtFabH). This guide provides a comparative overview of the biological activity of various analogs, details the experimental methodologies for their evaluation, and illustrates the typical workflow of a structure-activity relationship study.
The global health threat posed by tuberculosis, exacerbated by the emergence of multidrug-resistant strains, necessitates the discovery of novel therapeutics. One promising class of compounds is the 2-aminothiazole-4-carboxylates, which have been investigated for their potent antimycobacterial properties. The substitution at the C5 position of the thiazole ring has been identified as a key factor in modulating the biological activity of these compounds. This guide delves into the structure-activity relationships (SAR) of a series of C5-substituted 2-aminothiazole-4-carboxylate derivatives, providing researchers with a comparative analysis to inform future drug design and development efforts.
Comparative Biological Activity of C5-Substituted Analogs
The following table summarizes the in vitro activity of a series of 2-aminothiazole-4-carboxylate derivatives against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase enzyme, mtFabH. The data highlights how different substituents at the C5 position influence the antimycobacterial potency and enzyme inhibition.
| Compound ID | C5-Substituent | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH Inhibition (%) |
| 1 | Methyl | >200 | Not Active |
| 2 | Ethyl | 0.06 | Not Active |
| 3 | Propyl | >200 | Not Active |
| 4 | Phenyl | >200 | Not Active |
| 5 | 2-Bromophenyl | >200 | Not Active |
| 6 | 3-Bromophenyl | 16 | Not Active |
| 7 | 4-Bromophenyl | >200 | Not Active |
| 8 | 2-Chlorophenyl | >200 | Not Active |
| 9 | 3-Chlorophenyl | 0.06 | Not Active |
| 10 | 4-Chlorophenyl | >200 | Not Active |
| 11 | 3-Fluorophenyl | 32 | Not Active |
| 12 | 4-Fluorophenyl | >200 | Not Active |
Data presented is a selection from a broader study for illustrative purposes. MIC: Minimum Inhibitory Concentration. "Not Active" indicates less than 50% inhibition at a concentration of 200 µg/mL.[1]
The data reveals that while many of the 2-bromoacetamido analogues of these compounds showed activity against the mtFabH enzyme, the free amine versions presented here did not.[1] However, several free amine compounds demonstrated significant whole-cell activity against M. tuberculosis H37Rv, suggesting an alternative mechanism of action.[1] Notably, compounds with a C5-ethyl group (Compound 2 ) and a C5-(3-chlorophenyl) group (Compound 9 ) exhibited the most potent antimycobacterial activity with MIC values of 0.06 µg/mL.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of C5-substituted 2-aminothiazole-4-carboxylates.
Synthesis of 2-Aminothiazole-4-Carboxylate Analogues
The synthesis of the 2-aminothiazole-4-carboxylate derivatives was achieved through a multi-step process.[2] The process begins with a Darzens reaction between methyl dichloroacetate and an appropriate aldehyde.[2] The resulting mixture of an α-chloro glycidic ester and a β-chloro α-oxoester is then reacted with thiourea in methanol to generate the methyl ester thiazoles.[2]
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv
The antimycobacterial activity of the synthesized compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria. While the specific methodology can vary, a common approach is the microplate Alamar Blue assay (MABA). In this assay, serial dilutions of the test compounds are prepared in a 96-well microplate containing a growth medium suitable for M. tuberculosis. The bacterial suspension is then added to each well, and the plates are incubated. After a defined incubation period, a resazurin-based indicator (Alamar Blue) is added. In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin. The MIC is determined as the lowest compound concentration at which no color change is observed.
β-Ketoacyl-ACP Synthase (mtFabH) Inhibition Assay
The inhibitory activity of the compounds against the mtFabH enzyme was evaluated to determine if this was their mechanism of action. The assay measures the ability of the compounds to inhibit the enzymatic activity of mtFabH. Typically, this involves incubating the purified enzyme with the test compound and the necessary substrates. The reaction progress is monitored, often by measuring the change in absorbance or fluorescence of a reporter molecule that is linked to the consumption of a substrate or the formation of a product. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control reaction without the inhibitor. Compounds are generally considered inactive if they exhibit less than 50% inhibition at a high concentration, such as 200 µg/mL.[1]
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates the general workflow of a structure-activity relationship (SAR) study, a fundamental process in drug discovery and medicinal chemistry.
Caption: General workflow of a structure-activity relationship (SAR) study.
References
A Comparative Guide to the Efficacy of 2-Aminothiazole-4-Carboxylate Derivatives: In Vitro Potency vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown significant promise as anticancer and antimicrobial agents in laboratory settings. However, the successful translation of potent in vitro activity to effective in vivo efficacy remains a critical hurdle in the drug development pipeline. This guide provides an objective comparison of the in vitro and in vivo performance of selected 2-aminothiazole-4-carboxylate and related derivatives, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of this promising class of compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of representative 2-aminothiazole derivatives.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Citation |
| Compound 1 | 2-Amino-4-phenylthiazole derivative | HT29 (Colon) | 0.63 | [1] |
| A549 (Lung) | 8.64 | [1] | ||
| HeLa (Cervical) | 6.05 | [1] | ||
| Karpas299 (Lymphoma) | 13.87 | [1] | ||
| BMS-387032 | N-(cycloalkylamino)acyl-2-aminothiazole | A2780 (Ovarian) | 0.095 | |
| Compound 6d | 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | Comparable to Dasatinib | [2] |
| MCF-7 (Breast) | 20.2 | [2] | ||
| HT-29 (Colon) | 21.6 | [2] | ||
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 2-aminothiazole-4-carboxylate | HS-27 (Fibroblast) | >100 (non-toxic) | [3] |
Table 2: In Vivo Anticancer Efficacy of a Representative 2-Aminothiazole Derivative
Due to the limited availability of comprehensive in vivo studies on 2-aminothiazole-4-carboxylate derivatives, we present data for a closely related and well-characterized derivative, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Compound 6b) , to illustrate the translation from in vitro to in vivo models.
| Compound ID | Animal Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| Compound 6b | Nude Mice | A375 (Melanoma) | 50 mg/kg, daily | Significant reduction | [4] |
Table 3: In Vitro Antimicrobial Activity of 2-Aminothiazole-4-Carboxylate Derivatives
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Citation |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 2-aminothiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [3][4] |
| Compound 2a | Ethyl 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus epidermidis | 250 | [5] |
| Candida albicans | - (Zone of Inhibition: 20.0 mm) | [5] | ||
| Compound 2b | Ethyl 2-aminothiazole-4-carboxylate Schiff base | Pseudomonas aeruginosa | 375 | [5] |
| Candida glabrata | - (Zone of Inhibition: 21.0 mm) | [5] | ||
| Compound 2d | Ethyl 2-aminothiazole-4-carboxylate Schiff base | Staphylococcus aureus | 250 | [5] |
| Compound 2g | Ethyl 2-aminothiazole-4-carboxylate Schiff base | Escherichia coli | 375 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in an immunodeficient mouse model.
-
Cell Culture and Implantation: Human cancer cells (e.g., A375 melanoma) are cultured in vitro, harvested, and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10⁶) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group, often expressed as a percentage of tumor growth inhibition.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Figure 1: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Figure 2: Logical workflow for in vivo anticancer efficacy studies in a xenograft mouse model.
Figure 3: Simplified signaling pathway of CDK2 inhibition by a 2-aminothiazole derivative.
Conclusion
This guide highlights the significant potential of 2-aminothiazole-4-carboxylate derivatives as therapeutic agents. The presented data underscores the critical importance of bridging the gap between promising in vitro results and demonstrable in vivo efficacy. While many derivatives show potent activity in cellular and microbial assays, comprehensive in vivo studies are essential to validate their therapeutic potential. The provided experimental protocols and workflow diagrams serve as a resource for researchers to design and execute robust preclinical studies for this important class of compounds. Further investigations are warranted to fully elucidate the structure-activity relationships that govern both the in vitro and in vivo performance of 2-aminothiazole-4-carboxylate derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Comparative analysis of thiazole versus oxazole scaffolds in drug design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of five-membered heterocycles, thiazole and oxazole rings are frequently employed as bioisosteric replacements for amide bonds and as foundational elements in a wide array of therapeutic agents. This guide provides a detailed comparative analysis of thiazole and oxazole scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel and effective therapeutics.
Physicochemical Properties: A Tale of Two Heterocycles
The subtle difference in the heteroatom at the 1-position—sulfur in thiazole and oxygen in oxazole—imparts distinct physicochemical characteristics that have significant implications for drug design. Thiazoles generally exhibit greater aromaticity compared to their oxazole counterparts.[1] This increased aromatic character can contribute to enhanced metabolic stability.
While comprehensive, directly comparative data on physicochemical properties for a wide range of analogous pairs is not always readily available in the literature, general trends can be observed. Thiazole's sulfur atom, being larger and more polarizable than oxygen, can lead to different intermolecular interactions, potentially affecting solubility and crystal packing. The basicity of the nitrogen atom in the ring is also influenced by the adjacent heteroatom, with thiazoles generally being less basic than imidazoles but comparable to oxazoles.
Table 1: Comparative Physicochemical Properties of Thiazole and Oxazole Scaffolds
| Property | Thiazole Scaffold | Oxazole Scaffold | Implication in Drug Design |
| Aromaticity | Higher | Lower | Increased aromaticity in thiazoles may contribute to greater metabolic stability and different electronic properties for target interaction.[2] |
| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor. The sulfur atom is a weak hydrogen bond acceptor. | The nitrogen atom acts as a hydrogen bond acceptor. The oxygen atom is a more effective hydrogen bond acceptor than sulfur.[1] | Differences in hydrogen bonding capacity can influence target binding affinity and solubility. |
| Dipole Moment | Generally higher | Generally lower | Can affect solubility, membrane permeability, and interactions with biological targets. |
| Lipophilicity (LogP) | Varies with substitution, but the sulfur atom can increase lipophilicity compared to oxygen in certain contexts. | Varies with substitution. | Modulating lipophilicity is crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Metabolic Stability | Often more resistant to metabolic degradation due to higher aromaticity.[2] | The oxazole ring can be more susceptible to metabolic cleavage. | Thiazoles may offer an advantage for developing drugs with longer half-lives. |
Metabolic Stability: The Thiazole Advantage
A key consideration in drug design is the metabolic stability of a compound, which directly impacts its in vivo half-life and dosing regimen. Several studies have suggested that the thiazole ring imparts greater metabolic stability compared to the oxazole ring. This is often attributed to the higher aromaticity of the thiazole nucleus, which makes it less susceptible to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.
For instance, in the development of simplified analogues of the anticancer agent Salarin C, it was demonstrated that the replacement of an oxazole ring with a thiazole ring led to a significant increase in the stability of the macrocycle.[2]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a general method for comparing the metabolic stability of thiazole- and oxazole-containing compounds using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a thiazole-containing compound and its corresponding oxazole analogue.
Materials:
-
Test compounds (thiazole and oxazole analogues)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[3]
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[4]
Biological Activity: A Head-to-Head Comparison
The choice between a thiazole and an oxazole scaffold can have a profound impact on the biological activity of a molecule. Numerous studies have demonstrated that the isosteric replacement of an oxazole with a thiazole can lead to significant changes in potency and efficacy. A systematic review of antiproliferative compounds concluded that most of the promising candidates identified contained a thiazole nucleus.[5]
Anticancer Activity
In the realm of oncology, thiazole-containing compounds have often demonstrated superior potency. For example, a study comparing the cytotoxicity of multi-heterocyclic fragments found that compounds containing two or four sequentially linked thiazoles were significantly more cytotoxic than a similar compound containing two oxazoles.[1]
Table 2: Comparative Cytotoxicity of Thiazole vs. Oxazole Containing Compounds
| Compound ID | Heterocyclic Core | Number of Heterocycles | Cell Line | IC50 (µM) | Reference |
| 2 | Oxazole | 2 | HeLa | >100 | [1] |
| 6 | Thiazole | 2 | HeLa | 25.0 ± 2.0 | [1] |
| 10 | Thiazole | 4 | HeLa | 11.0 ± 1.0 | [1] |
Another study focusing on VEGFR-2 inhibitors provided a direct comparison of isosteres, highlighting the superior activity of the thiazole-containing compound.
Table 3: Comparative VEGFR-2 Inhibition of Thiazole vs. Oxazole Isosteres
| Compound | Heterocycle | VEGFR-2 IC50 (µM) | Reference |
| Isostere 1 | Oxazole | 0.85 | [6] |
| Isostere 2 | Thiazole | 0.21 | [6] |
Antimicrobial Activity
The thiazole scaffold is a cornerstone in the development of antimicrobial agents. While oxazole-containing compounds also exhibit antimicrobial properties, direct comparisons often favor the thiazole derivatives.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by thiazole-based drugs.
Caption: Structure-Activity Relationship (SAR) trends for thiazole vs. oxazole.
Conclusion
The choice between a thiazole and an oxazole scaffold in drug design is a nuanced decision with significant consequences for a compound's overall profile. The available data suggests that thiazole-containing compounds often exhibit superior metabolic stability and, in many cases, enhanced biological activity compared to their oxazole bioisosteres. This is particularly evident in the development of anticancer and antimicrobial agents. However, the specific context of the target protein and the desired physicochemical properties of the final drug candidate must always be taken into consideration. The synthetic accessibility and the potential for introducing desired substituents on each ring system also play a crucial role in the selection process. This guide provides a foundational understanding of the key differences between these two important heterocyclic scaffolds, empowering drug discovery professionals to make more informed decisions in the design of next-generation therapeutics.
References
- 1. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a member of the promising 2-aminothiazole-4-carboxylate class of compounds with potential anti-tubercular activity. By comparing its anticipated mechanism with established drugs targeting the mycobacterial fatty acid synthesis pathway, this document offers the necessary experimental protocols and data presentation formats to facilitate rigorous scientific investigation.
Introduction to the 2-Aminothiazole-4-Carboxylate Scaffold
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular drugs. Several derivatives of this scaffold have demonstrated potent activity against M. tuberculosis H37Rv. A key putative target for this class of compounds is the mycobacterial fatty acid synthase II (FAS-II) pathway, a critical pathway for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Putative Mechanism of Action
While the precise molecular target of this compound is yet to be definitively elucidated, research on analogous compounds suggests two primary possibilities:
-
Inhibition of β-ketoacyl-ACP synthase (mtFabH): Some 2-aminothiazole-4-carboxylate derivatives have been shown to inhibit mtFabH, a key condensing enzyme that initiates the fatty acid elongation cycle in the FAS-II pathway.
-
Alternative Mechanism of Action: Notably, other potent anti-tubercular compounds within this class, such as methyl 2-amino-5-benzylthiazole-4-carboxylate, do not inhibit mtFabH, indicating the existence of at least one other molecular target within M. tuberculosis.
This guide will focus on validating the potential activity of this compound against mtFabH and its whole-cell efficacy against M. tuberculosis, in comparison to well-characterized inhibitors of the FAS-II pathway.
Comparative Compounds
To provide a robust validation framework, we will compare the activity of the 2-aminothiazole-4-carboxylate class with two well-established anti-tubercular agents that target the FAS-II pathway:
-
Isoniazid (INH): A frontline anti-tuberculosis drug that, in its activated form, inhibits the enoyl-acyl carrier protein reductase (InhA), another essential enzyme in the FAS-II pathway.
-
Thiolactomycin (TLM): A natural product antibiotic that is a known inhibitor of β-ketoacyl-ACP synthases, including mtFabH.
Data Presentation: Comparative Biological Activity
The following table summarizes the reported biological activities of representative 2-aminothiazole-4-carboxylate derivatives and the comparator compounds. Experimental validation of this compound would involve generating analogous data.
| Compound/Compound Class | Target Organism/Enzyme | Activity Metric | Value |
| 2-Aminothiazole-4-Carboxylate Derivatives | |||
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM)[1][2] |
| mtFabH | Activity | No inhibition observed[1][2] | |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50 | 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)[1][2] |
| M. tuberculosis H37Rv | Activity | Not active against whole cells[1][2] | |
| Comparator Compounds | |||
| Isoniazid (INH) | M. tuberculosis H37Rv | MIC | ~0.25 µg/mL (1.8 µM)[2] |
| Thiolactomycin (TLM) | M. tuberculosis H37Rv | MIC | ~13 µg/mL (62.5 µM)[2] |
| mtFabH | IC50 | ~16 µg/mL (75 µM)[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is adapted from established broth microdilution methods.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
-
96-well microtiter plates
-
Test compound (this compound), Isoniazid, and Thiolactomycin
-
Sterile saline with 0.05% Tween 80
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv on Middlebrook 7H10 agar.
-
Aseptically transfer colonies to a sterile tube containing saline with Tween 80 and glass beads.
-
Vortex to create a homogenous suspension.
-
Allow larger particles to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions in Middlebrook 7H9 broth in a 96-well plate to cover a relevant concentration range (e.g., 0.015 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Seal the plates and incubate at 37°C.
-
-
Reading Results:
-
Read the plates visually after 7, 14, and 21 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
-
mtFabH Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibition of mtFabH.
Materials:
-
Purified recombinant mtFabH enzyme
-
Acyl-CoA substrate (e.g., lauroyl-CoA)
-
Malonyl-ACP (acyl carrier protein)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of free CoA
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
96-well plates suitable for spectrophotometry
-
Test compound and Thiolactomycin
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and Thiolactomycin in the assay buffer.
-
In a 96-well plate, add the assay buffer, mtFabH enzyme, and the test compound dilutions.
-
Include a control with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrates (lauroyl-CoA and malonyl-ACP).
-
-
Detection:
-
At a specific time point, add DTNB to the reaction mixture. DTNB reacts with the free CoA produced by the enzymatic reaction to generate a colored product.
-
Measure the absorbance at a suitable wavelength (e.g., 412 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
Mycobacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibitor Targets
Caption: Mycobacterial FAS-II pathway and points of inhibition.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of action.
Logical Relationship of Potential Outcomes
Caption: Decision tree for interpreting experimental outcomes.
References
A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of Thiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a versatile heterocyclic scaffold fundamental to numerous biologically active compounds and clinically approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[1][2][3] Its unique structural properties allow for high-affinity interactions with various protein kinases, making it a privileged structure in the development of targeted cancer therapies.[4][5][6] However, achieving high selectivity for the intended target kinase while minimizing off-target effects is a critical challenge in drug development.[7][8] Cross-reactivity with unintended kinases can lead to toxicity or unexpected pharmacological effects.[8]
This guide provides an objective comparison of profiling methodologies for thiazole-based inhibitors, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting selectivity studies.
Understanding Inhibitor Selectivity and Cross-Reactivity
-
Selectivity refers to an inhibitor's ability to bind to its intended target with significantly higher affinity than to other proteins, particularly other kinases which share a structurally conserved ATP-binding pocket.
-
Cross-reactivity (or off-target activity) occurs when an inhibitor binds to and affects proteins other than its primary target. While often associated with adverse effects, controlled polypharmacology (multi-targeting) can sometimes be beneficial.[8]
Profiling the selectivity of thiazole-based compounds is crucial to ensure that the observed biological effects are due to the intended on-target interaction and to develop safer, more effective therapeutics.[7]
Comparative Data of Thiazole-Based Kinase Inhibitors
The following table summarizes the selectivity and potency data for representative thiazole-based inhibitors against various kinases. This data is compiled from recent studies and illustrates the diversity in selectivity profiles.
| Inhibitor Class/Example | Primary Target(s) | IC₅₀ (Primary Target) | Key Off-Target(s) | IC₅₀ (Off-Target) | Cell Line Activity (GI₅₀/IC₅₀) | Reference |
| Dasatinib (BMS-354825) | BCR-ABL, SRC family | <1 nM | c-KIT, PDGFRβ | 15 nM, 16 nM | K562 cells (<1 nM) | [9] |
| Dabrafenib | B-RAFV600E | 0.8 nM | B-RAF (wild type) | 3.2 nM | A375 melanoma cells (0.7 nM) | [4] |
| Novel Thiazole Derivative (Compound 40) | B-RAFV600E | 23.1 ± 1.2 nM | Not specified | Not specified | Melanoma cells | [4] |
| Bis-thiazole (Compound 3b) | Pim1 Kinase | 0.11 ± 0.01 µM | Not specified | Not specified | T47D cells (1.95 µM) | [10] |
| Pyrimidyl-thiazole (Compound 25) | CDK9 | 0.64 - 2.01 µM | Not specified | Not specified | Various cancer cell lines | [4] |
| Thiazole-coumarin (Compound 11f) | EGFR, VEGFR-2 | 90 nM (EGFR), 2.90 µM (VEGFR-2) | Not specified | Not specified | NCI-60 Panel (GI₅₀ = 27 nM) | [11] |
Experimental Protocols for Selectivity Profiling
A comprehensive assessment of inhibitor specificity requires a multi-faceted approach combining in vitro and cell-based methods.[12]
This is the initial step to determine an inhibitor's potency and selectivity against a broad panel of purified kinases.
Protocol: Radiometric Kinase Assay Panel
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a kinase-specific substrate.[12]
-
Materials:
-
A large panel of purified recombinant kinases (e.g., >400).
-
Specific peptide or protein substrates for each kinase.
-
Thiazole inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP and non-radiolabeled ATP.
-
Phosphocellulose filter plates and a scintillation counter.
-
-
Procedure:
-
Prepare 3-fold serial dilutions of the thiazole inhibitor, typically starting from 100 µM.
-
In a microplate, add the kinase, its specific substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a mix of ATP and [γ-³³P]ATP. Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC₅₀ value.
-
These assays confirm that the inhibitor interacts with its intended target in a physiological context.
Protocol: Western Blot for Downstream Pathway Inhibition
This method assesses the phosphorylation status of a known downstream substrate of the target kinase.
-
Materials:
-
Relevant cancer cell line (e.g., MCF-7 for PI3K inhibitors).
-
Thiazole inhibitor.
-
Cell lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies (total and phospho-specific for the target and downstream substrate) and secondary antibodies.
-
SDS-PAGE gels and Western blot equipment.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of the thiazole inhibitor for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phospho-substrate overnight.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., β-actin) to ensure equal loading. A dose-dependent decrease in the phospho-protein signal indicates target engagement.
-
Chemoproteomics provides an unbiased view of an inhibitor's direct protein interactions within the native proteome.[13]
Protocol: Kinobeads Competition Binding Assay
This technique uses beads coated with non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. The thiazole inhibitor is then used as a competitor to identify its specific targets.[14][15]
-
Materials:
-
Kinobeads (affinity resin with immobilized kinase inhibitors).
-
Cell lysate from the desired cell line or tissue.
-
Thiazole inhibitor at various concentrations.
-
Mass spectrometer for protein identification and quantification.
-
-
Procedure:
-
Incubate the cell lysate with varying concentrations of the free thiazole inhibitor.
-
Add the Kinobeads to the lysate-inhibitor mixture and incubate to allow kinases to bind to the beads. Kinases that are bound by the free inhibitor will not bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).
-
Identify and quantify the proteins that show a dose-dependent decrease in binding to the beads in the presence of the inhibitor. These are the direct targets of the compound. This method allows for the simultaneous profiling of on-target and off-target interactions.[14]
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex processes and relationships in drug discovery.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: PI3K/AKT/mTOR signaling pathway with a thiazole inhibitor.
Conclusion and Future Perspectives
The development of highly selective thiazole-based inhibitors remains a primary goal in medicinal chemistry. As the search results indicate, novel thiazole derivatives continue to be synthesized and evaluated for their potential to inhibit a wide range of kinases involved in cancer and other diseases.[4][10] A thorough understanding and application of the profiling strategies outlined in this guide are essential for advancing these promising compounds from discovery to clinical application. Future efforts will likely focus on integrating computational prediction of off-targets with advanced chemoproteomic techniques to build a more comprehensive and predictive model of inhibitor cross-reactivity early in the drug development pipeline.[8]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Aminothiazole-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to 2-aminothiazole-4-carboxylates, with a focus on synthetic efficiency, supported by experimental data and detailed protocols.
Key Synthetic Routes: A Comparative Overview
The synthesis of 2-aminothiazole-4-carboxylates is dominated by the Hantzsch thiazole synthesis and its variations. An alternative approach involving a Darzens reaction has also been reported, though detailed comparative data is less readily available.
The Hantzsch Thiazole Synthesis: The Workhorse Route
The Hantzsch synthesis is the most widely employed method for the preparation of 2-aminothiazole-4-carboxylates. This reaction involves the cyclocondensation of an α-halo carbonyl compound, typically ethyl bromopyruvate, with a thiourea derivative. The versatility of this method allows for several operational modes, including a traditional two-step process, a more streamlined one-pot synthesis, and various catalytic approaches to improve efficiency.
This classical approach involves the reaction of ethyl bromopyruvate and thiourea, often with heating in a suitable solvent like ethanol. While reliable, reaction times can be lengthy.
To improve process efficiency, one-pot variations of the Hantzsch synthesis have been developed. These procedures often involve the in situ generation of the α-halo ketone followed by cyclization with thiourea, eliminating the need for isolation of the intermediate. This approach can significantly reduce reaction time and simplify the workup.
The use of catalysts can further enhance the efficiency of the Hantzsch synthesis by accelerating the reaction rate and allowing for milder reaction conditions. Various catalysts, including copper silicate and silica-supported tungstosilisic acid, have been explored.
The Darzens Reaction Route: An Alternative Pathway
An alternative, though less documented, route to 2-aminothiazole-4-carboxylates proceeds via a Darzens condensation. This method, reported by Barton and colleagues, involves the reaction of methyl dichloroacetate with an appropriate aldehyde to form an α-chloro glycidic ester. This intermediate is then reacted with thiourea to yield the desired 2-aminothiazole-4-carboxylate. While this route offers a different synthetic strategy, detailed quantitative data on its efficiency for producing the target compounds is not as prevalent in the literature as for the Hantzsch synthesis.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for various synthetic routes to ethyl 2-aminothiazole-4-carboxylate, providing a clear comparison of their efficiencies.
| Route | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hantzsch Synthesis (Standard) | Ethyl bromopyruvate, Thiourea | Ethanol | None | Reflux | 24 | 70 | [1] |
| Hantzsch Synthesis (Rapid) | Ethyl bromopyruvate, Thiourea | Ethanol | None | 70 | 1 | >90 | |
| One-Pot Hantzsch Synthesis | Acetophenone, Thiourea, Copper(II) bromide | Various | Copper(II) bromide | Reflux | Varies | 68-90 | |
| Catalytic Hantzsch Synthesis | Phenacyl bromide, Thiourea | Ethanol | Copper Silicate | 78 | 0.5-1 | 88-95 | |
| Catalytic Hantzsch Synthesis | α-haloketone, Thiourea, Substituted aldehydes | Ethanol | Silica Supported Tungstosilisic Acid | Ultrasound/Heat | 0.25-2 | 85-95 |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.
Caption: The Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.
Caption: One-pot Hantzsch synthesis via in situ α-bromination.
Caption: The Darzens reaction route to 2-aminothiazole-4-carboxylates.
Experimental Protocols
General Procedure for Standard Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate[1]
-
Reactants: Ethyl bromopyruvate (2 mol), Thiourea (3 mol).
-
Solvent: 99.9% Ethanol (100 mL).
-
Procedure:
-
A mixture of ethyl bromopyruvate and thiourea in ethanol is refluxed for 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated.
-
The concentrated mixture is poured into ice-cold water and basified to pH 10 with 2 M NaOH.
-
The resulting off-white precipitate is collected by filtration and recrystallized from ethanol.
-
-
Yield: 70%.
General Procedure for Rapid Hantzsch Synthesis
-
Reactants: Ethyl 3-bromopyruvate (1 mmol), Thiourea (1.2 mmol).
-
Solvent: Ethanol (2 mL).
-
Procedure:
-
A mixture of thiourea and ethyl 3-bromopyruvate in ethanol is stirred at 70°C for 1 hour.
-
After completion, the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration and dried to afford the product.
-
-
Yield: >90%.
General Procedure for One-Pot Synthesis of 2-Aminothiazole Derivatives
-
Reactants: Aromatic methyl ketone (1.0 equiv), Copper(II) bromide (2.2 equiv), Thiourea (1.2 equiv).
-
Solvent: Ethyl acetate.
-
Procedure:
-
A mixture of the aromatic methyl ketone, copper(II) bromide, and thiourea in ethyl acetate is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography.
-
-
Yield: 68-90% depending on the substrate.
General Procedure for Catalytic Hantzsch Synthesis using Copper Silicate
-
Reactants: Phenacyl bromide (1 mmol), Thiourea (1.2 mmol).
-
Catalyst: Copper silicate (10 mol%).
-
Solvent: Ethanol (5 mL).
-
Procedure:
-
A mixture of phenacyl bromide, thiourea, and copper silicate in ethanol is refluxed at 78°C.
-
Reaction progress is monitored by TLC.
-
After completion, the reaction mixture is filtered to recover the catalyst.
-
The filtrate is poured over crushed ice to precipitate the solid product.
-
-
Yield: 88-95%.
Conclusion
The Hantzsch thiazole synthesis remains the most efficient and versatile method for the preparation of 2-aminothiazole-4-carboxylates. For high-throughput synthesis and process optimization, one-pot and catalytic variations offer significant advantages in terms of reaction time and yield. The rapid Hantzsch protocol, with a reaction time of just one hour and yields exceeding 90%, is particularly noteworthy for its efficiency. While the Darzens reaction presents an alternative synthetic design, a lack of comprehensive, comparative data on its efficiency for this specific target molecule limits its current widespread application. Researchers and drug development professionals are encouraged to consider the specific requirements of their synthesis, such as scale, desired purity, and available resources, when selecting the most appropriate route.
References
Comparative Analysis of Tyrosine Kinase Inhibitors: A Head-to-Head Examination of Masitinib and Imatinib
For Immediate Release
This guide provides a detailed, data-driven comparison of Masitinib and Imatinib, two prominent tyrosine kinase inhibitors (TKIs). While Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a key synthetic intermediate in the production of Masitinib, it does not possess inherent therapeutic activity. This comparison, therefore, focuses on the final active drug, Masitinib, and its established counterpart, Imatinib, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology and inflammatory diseases.
Introduction to the Comparators
Masitinib is a potent and selective oral TKI.[1] Its primary mechanism of action involves the targeted inhibition of a limited number of kinases, most notably the receptor tyrosine kinase c-Kit, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor 3 (FGFR3).[1][2] Masitinib also modulates the activity of mast cells and macrophages, key components of the immune system.[3] It has been investigated for a wide range of conditions, including various cancers, inflammatory diseases, and neurodegenerative disorders.[2][3]
Imatinib was the first signal transduction inhibitor used in a clinical setting and revolutionized the treatment of certain cancers.[4] It functions by blocking the activity of several tyrosine kinases, including BCR-ABL, c-Kit, and PDGFR.[4][5][6] Imatinib is a standard-of-care treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[5][7]
Quantitative Data Summary: Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of Masitinib and Imatinib against key target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower value indicates greater potency.
| Target Kinase | Masitinib IC50 (nM) | Imatinib IC50 (nM) | Primary Indications for Target |
| c-Kit | 150 | 100 | GIST, Mastocytosis |
| PDGFRα | 300 | 600 | GIST |
| PDGFRβ | 800 | 600 | Various solid tumors |
| BCR-ABL | >10,000 | 250 | Chronic Myeloid Leukemia (CML) |
| FGFR3 | 90 | >10,000 | Bladder Cancer, Myeloma |
| Lyn | 160 | >10,000 | Inflammatory Diseases |
| Fyn | 80 | >10,000 | Inflammatory Diseases |
Data compiled from publicly available research. Absolute values may vary based on specific assay conditions.
Mechanism of Action: A Visualized Comparison
Both Masitinib and Imatinib act by binding to the ATP-binding pocket of their target tyrosine kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that drive cell proliferation and survival.[4][8]
Caption: Mechanism of Tyrosine Kinase Inhibition.
Experimental Protocols
This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.[9][10]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[10]
-
Serially dilute the test compounds (Masitinib, Imatinib) in DMSO, followed by a further dilution in the kinase buffer to achieve the final assay concentrations.[9]
-
Prepare a solution of the target kinase and its specific substrate in the kinase buffer.[11]
-
Prepare an ATP solution in the kinase buffer, ideally at a concentration close to the Michaelis-Menten constant (Km) for the specific kinase.[9][12]
-
-
Kinase Reaction :
-
Add the diluted test compounds to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).[9]
-
Add the kinase/substrate solution to all wells and incubate briefly to allow for compound binding.[9]
-
Initiate the kinase reaction by adding the ATP solution.[10]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[11]
-
-
Detection and Data Analysis :
-
Stop the reaction by adding a solution containing EDTA.[10]
-
Quantify the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure ADP production or ATP depletion.[13][14]
-
The signal is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[11]
-
Caption: In Vitro Kinase Assay Workflow.
This assay evaluates the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase's activity.[15][16]
-
Cell Culture and Seeding :
-
Culture the desired cancer cell line (e.g., a GIST cell line with a c-Kit mutation) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.[15]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[15][17]
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
-
Viability Measurement :
-
Data Analysis :
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the inhibitor.
-
Calculate the IC50 value using non-linear regression analysis.[15]
-
Conclusion
Masitinib and Imatinib are both effective tyrosine kinase inhibitors with distinct selectivity profiles. Imatinib exhibits strong potency against BCR-ABL, making it a cornerstone in CML therapy, and also effectively targets c-Kit.[4][5] Masitinib, while less potent against BCR-ABL, shows strong activity against c-Kit, PDGFR, and uniquely targets FGFR3, Lyn, and Fyn, suggesting a broader potential in various cancers and inflammatory conditions.[2][18][19] The choice between these inhibitors depends on the specific molecular drivers of the disease being treated. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of such targeted therapies.
References
- 1. Masitinib | C28H30N6OS | CID 10074640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Masitinib - Wikipedia [en.wikipedia.org]
- 3. Masitinib General overview – AB Science [ab-science.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 19. benchchem.com [benchchem.com]
Isosteric Replacement Strategies for the Thiazole Ring in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its unique electronic and structural properties that facilitate favorable interactions with biological targets.[1][2] However, to overcome limitations such as metabolic instability, toxicity, or to improve potency and physicochemical properties, the strategic replacement of the thiazole ring with a bioisostere is a common and effective strategy in drug discovery. This guide provides a comparative analysis of common isosteric replacements for the thiazole ring, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.
Performance Comparison of Thiazole Isosteres
The selection of an appropriate isostere for a thiazole ring is a multifactorial decision, guided by the desired improvements in the drug candidate's profile. This section compares key isosteres—oxadiazole, thiadiazole, and triazole—against the parent thiazole scaffold, focusing on their impact on biological activity, physicochemical properties, and pharmacokinetic profiles.
Biological Activity
The isosteric replacement of a thiazole ring can significantly modulate the biological activity of a compound. The following table summarizes the in vitro activity of various thiazole isosteres compared to their thiazole-containing counterparts across different biological targets.
| Compound/Isostere | Target | Assay | Thiazole IC50 (µM) | Isostere | Isostere IC50 (µM) | Cell Line | Reference |
| VEGFR-2 Inhibitor | VEGFR-2 | Kinase Assay | 0.08 | Oxazole | 0.25 | - | [3] |
| c-Met Inhibitor | c-Met | Kinase Assay | 45.67 | Thiadiazole | 56.64 | - | [4] |
| p38α MAPK Inhibitor | p38α MAPK | Kinase Assay | - | Benzothiazole | 0.036 | - | [5] |
| Anticancer Agent | - | MTT Assay | - | Thiazole Derivative | 2.57 ± 0.16 | MCF-7 | [2] |
| Anticancer Agent | - | MTT Assay | - | Thiazole Derivative | 7.26 ± 0.44 | HepG2 | [2] |
| Anticancer Agent | - | MTT Assay | 7.22 ± 0.65 | Thiadiazole Derivative | 15.64 | MCF-7 | [6] |
Summary of Biological Activity Data:
The presented data indicates that isosteric replacement of the thiazole ring can have varied effects on biological activity. In the case of VEGFR-2 inhibition, the oxazole isostere showed a slight decrease in potency compared to the thiazole analog.[3] Conversely, for c-Met inhibition, the thiazole and thiadiazole analogs exhibited comparable activities.[4] Notably, a benzothiazole derivative demonstrated potent p38α MAPK inhibition.[5] In anticancer assays, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines.[2][6] The choice of isostere is therefore highly context-dependent and requires careful consideration of the target and desired activity profile.
Physicochemical and Pharmacokinetic Properties
Isosteric replacement is a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Thiazole | Oxadiazole | Thiadiazole | Triazole | Key Considerations | Reference |
| LogP | ~1.88 | Generally lower | Generally higher | Generally lower | Lipophilicity impacts solubility, permeability, and metabolism. | [7][8] |
| pKa (of conjugate acid) | ~2.5 | Lower basicity | Lower basicity | Weakly basic | Influences ionization state at physiological pH, affecting solubility and target binding. | [7] |
| Metabolic Stability | Prone to oxidation | Generally more stable | Can undergo oxidation | Generally stable | Ring modification can block sites of metabolism. | [9] |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor | H-bond acceptor | H-bond donor & acceptor | Affects target interaction and solubility. | [10] |
Summary of Physicochemical and Pharmacokinetic Data:
Thiadiazoles tend to be more lipophilic than thiazoles, which can enhance membrane permeability but may also increase metabolic susceptibility.[8] Oxadiazoles and triazoles are generally more polar, which can improve aqueous solubility.[8][10] Triazoles offer the unique advantage of acting as both hydrogen bond donors and acceptors, potentially leading to novel target interactions.[10] A comparative study on the metabolic stability of amide and 1,2,3-triazole bioisosteres revealed that in some cases, the triazole can lead to decreased metabolic stability, highlighting the importance of empirical evaluation.[9]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the accurate comparison of isosteric analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is measured as a reduction in substrate phosphorylation.[12]
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2 enzyme (1 ng/µL), and a reaction buffer containing ATP (10 µM) and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[12][13]
-
Incubation: Incubate the reaction mixture at 30°C for 45-60 minutes.[12]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed.[12][13]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
Understanding the biological context in which thiazole-containing drugs and their isosteres act is crucial for rational design. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Correlating In Vitro Potency with In Vivo Pharmacokinetic Properties of Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of recently developed thiazole derivatives, focusing on the critical relationship between their in-pre-clinical-in-vitro-potency-and-in-vivo-pharmacokinetic-profiles-a-key-challenge-in-drug-discovery-and-development-to-facilitate-the-translation-of-promising-compounds-from-the-laboratory-to-clinical-applications-we-present-a-comparative-analysis-of-recently-developed-thiazole-derivatives-focusing-on-the-critical-relationship-between-their-in-vitro-potency-and-in-vivo-pharmacokinetic-profiles-dasatinib-a-well-established-thiazole-containing-drug-is-used-as-a-benchmark-for-this-comparison">vitro potency and in vivo pharmacokinetic properties. Dasatinib, a well-established thiazole-containing drug, is used as a benchmark for this comparison, providing a clinically relevant context for the evaluation of novel derivatives targeting key pathways in cancer biology, such as EGFR signaling and tubulin polymerization.
Section 1: Comparative Analysis of In Vitro Potency
The in vitro potency of novel thiazole derivatives is a primary indicator of their potential therapeutic efficacy. This section summarizes the half-maximal inhibitory concentration (IC50) values of selected thiazole derivatives against various cancer cell lines and molecular targets.
Table 1: In Vitro Potency (IC50) of Selected Thiazole Derivatives Against Cancer Cell Lines
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | Multi-kinase inhibitor (including BCR-Abl, Src family, c-KIT, PDGFR) | NCI-H1975 (NSCLC) | 0.95 | [1] |
| NCI-H1650 (NSCLC) | 3.64 | [1] | ||
| Compound 4c | VEGFR-2 inhibitor | MCF-7 (Breast) | 2.57 ± 0.16 | |
| HepG2 (Liver) | 7.26 ± 0.44 | |||
| Thiazolyl-pyrazoline 7g | EGFR inhibitor | A549 (Lung) | 3.92 | |
| T-47D (Breast) | 0.88 | |||
| Thiazolyl-pyrazoline 7m | EGFR inhibitor | A549 (Lung) | 6.53 | |
| T-47D (Breast) | 0.75 | |||
| Thiazole-naphthalene 5b | Tubulin polymerization inhibitor | MCF-7 (Breast) | 0.48 ± 0.03 | |
| A549 (Lung) | 0.97 ± 0.13 |
Table 2: In Vitro Potency (IC50) of Thiazole Derivatives Against Molecular Targets
| Compound ID | Molecular Target | IC50 (µM) | Reference |
| Dasatinib | EGFR | Not specified as primary target, but inhibits at nM concentrations. | [2][3] |
| Src | <0.001 | ||
| BCR-Abl | <0.001 | ||
| Compound 4c | VEGFR-2 | 0.15 | |
| Thiazolyl-pyrazoline 7g | EGFR | 0.083 | |
| Thiazolyl-pyrazoline 7m | EGFR | 0.305 | |
| Thiazole-naphthalene 5b | Tubulin Polymerization | 3.3 |
Section 2: In Vivo Pharmacokinetic Profiles
The in vivo pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a safe and effective dosing regimen. This section presents the pharmacokinetic parameters of the benchmark drug, Dasatinib, in both preclinical and clinical settings.
Table 3: In Vivo Pharmacokinetic Parameters of Dasatinib
| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| Preclinical | Mouse | 10 mg/kg (oral) | - | - | - | - | 14 | [4] |
| Rat | 10 mg/kg (oral) | - | 2-8 | - | - | - | [5] | |
| Dog | - | - | - | - | - | 34 | [4] | |
| Monkey | - | - | - | - | - | - | [4] | |
| Clinical | Human | 100 mg (single dose) | - | 0.5 - 6 | 54.1 (in patient with total gastrectomy) | 3 - 5 | 14 - 34 | [6][7] |
Section 3: Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of research findings. This section outlines the standard protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of a compound after oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used for the study. The animals are housed in a controlled environment and fasted overnight before the experiment.
-
Compound Administration: The thiazole derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½.[9][10][11]
Section 4: Visualizing Molecular Pathways and Experimental Logic
Understanding the mechanism of action and the experimental workflow is crucial for drug development. This section provides diagrams generated using Graphviz to illustrate the EGFR signaling pathway, the impact of tubulin polymerization inhibitors on the cell cycle, and the logical flow from in vitro to in vivo studies.
EGFR Signaling Pathway
Caption: EGFR signaling pathway activation and downstream effects.[12][13][14][15][16]
Tubulin Polymerization Inhibition and Cell Cycle Arrest
Caption: Mechanism of cell cycle arrest by tubulin polymerization inhibitors.[17][18][19][20][21]
Experimental Workflow: From In Vitro to In Vivo
Caption: Logical workflow from in vitro screening to in vivo evaluation.
References
- 1. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Src inhibitor dasatinib inhibits growth of breast cancer cells by modulating EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Differential expression of tubulin isotypes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccesspub.org [openaccesspub.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. molbiolcell.org [molbiolcell.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2-amino-5-isopropylthiazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a compound used in various research applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the hazard classifications for a structurally similar compound, Methyl 2-amino-4-isopropylthiazole-5-carboxylate, which should be considered indicative for the safe handling and disposal of this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The primary route for disposal is through an approved hazardous waste disposal service.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound in a dedicated, clearly labeled hazardous waste container.[3] Avoid mixing with other waste streams to prevent incompatible chemical reactions.[4]
-
Contaminated Materials: Any materials used in handling or cleaning up spills, such as absorbent pads, gloves, and wipes, must also be collected and disposed of as hazardous waste.[5]
2. Container Labeling: The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date when the waste was first added to the container.
-
Prominent hazard symbols (e.g., "Harmful," "Irritant").
3. Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3]
4. Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[4]
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[3][5]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.[5] Do not use combustible materials like paper towels for initial containment.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1] Avoid creating dust.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3][5] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-amino-5-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS Number: 81569-25-7). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields and a face shield | Safety glasses are the minimum requirement.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[2][3] All eye and face protection must be ANSI Z87.1 compliant.[2] |
| Hand Protection | Disposable nitrile gloves | Nitrile gloves provide adequate protection for incidental contact.[2] If prolonged contact is anticipated, consider double-gloving or using heavier-duty gloves.[2] Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing.[2] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect clothing and skin from potential splashes.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Avoid the formation of dust and aerosols.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3] |
| Foot Protection | Closed-toe shoes | Essential to prevent injuries from spills or dropped objects.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Experimental Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
